molecular formula C7H15NO B2690830 (6-Methylpiperidin-3-yl)methanol CAS No. 278789-37-0

(6-Methylpiperidin-3-yl)methanol

Cat. No.: B2690830
CAS No.: 278789-37-0
M. Wt: 129.203
InChI Key: FMYGWFUUVQICDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYGWFUUVQICDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Methylpiperidin-3-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methylpiperidin-3-yl)methanol: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a chiral heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its rigid, substituted piperidine scaffold, featuring both a secondary amine and a primary alcohol, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical structure, stereochemical diversity, physicochemical properties, and advanced synthetic routes. Particular emphasis is placed on the asymmetric synthesis of the (3R,6R)-stereoisomer, a key intermediate in the manufacture of the dual orexin receptor antagonist MK-6096. We will explore its chemical reactivity, spectroscopic signature, and established applications, providing researchers and drug development professionals with a detailed understanding of this high-value synthetic intermediate.

Chemical Structure and Physicochemical Properties

The unique therapeutic potential of molecules derived from this compound is intrinsically linked to its three-dimensional structure and resulting chemical properties.

Molecular Structure and Stereochemistry

This compound possesses two stereogenic centers at the C3 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers, existing as two pairs of diastereomers: cis ((3S,6R) and (3R,6S)) and trans ((3R,6R) and (3S,6S)). The spatial orientation of the hydroxymethyl group at C3 relative to the methyl group at C6 is a critical determinant of its utility in targeted synthesis. The trans-(3R,6R) isomer, in particular, has been identified as a pivotal precursor for several advanced drug candidates.[1][2]

Caption: General structure of this compound with chiral centers indicated.

The diastereomeric relationship (cis vs. trans) significantly influences the molecule's conformation and how it presents its functional groups for further reactions. In drug development, selecting the correct stereoisomer is paramount, as different isomers can exhibit vastly different pharmacological activities and metabolic profiles.

Physicochemical Data

The properties of this compound are summarized below. It is important to note that different stereoisomers may have distinct CAS numbers and physical properties.

PropertyValueSource
Molecular Formula C₇H₁₅NO[3][4]
Molecular Weight 129.20 g/mol [3][4]
CAS Number (Racemic) 278789-37-0[4]
CAS Number ((3R,6S)-isomer) 2068138-07-6[3]
CAS Number ((3R,6R)-isomer) Not explicitly found, but is the target of major syntheses.[1][2]
Appearance Typically a colorless to pale yellow liquid or solid.
Reactivity Basic properties due to the piperidine nitrogen.

Synthesis and Manufacturing

The synthesis of stereopure this compound, particularly the (3R,6R) isomer, is a significant challenge that has been addressed through innovative chemoenzymatic strategies.

Asymmetric Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol

A highly efficient, multi-step synthesis was developed by researchers at Merck for the production of the key piperidine core of their orexin receptor antagonist, MK-6096.[1][2] This process is notable for its excellent control of stereochemistry and scalability.

The synthesis begins with readily available starting materials, methyl vinyl ketone and diethyl malonate. The key transformations include a biocatalytic transamination to set one chiral center and a novel crystallization-induced dynamic resolution (CIDR) to establish the second, relative stereocenter with high diastereoselectivity.[1][2]

SynthesisWorkflow cluster_start Starting Materials cluster_steps Key Synthetic Steps cluster_end Final Product MVK Methyl Vinyl Ketone Michael Solvent-Free Michael Addition MVK->Michael DEM Diethyl Malonate DEM->Michael BioTrans Biocatalytic Transamination (Sets first stereocenter) Michael->BioTrans Prochiral Diester CIDR Crystallization-Induced Dynamic Resolution (CIDR) (Sets second stereocenter) BioTrans->CIDR trans/cis Lactam Acid Mixture Reduction Lactam Reduction CIDR->Reduction Pure trans-Lactam Acid Salt (>95% de) Product ((3R,6R)-6-Methylpiperidin-3-yl)methanol Reduction->Product

Caption: Workflow for the asymmetric synthesis of the target compound.

Causality Behind Experimental Choices
  • Biocatalytic Transamination: The use of a transaminase enzyme system offers a green and highly enantioselective method for converting a prochiral ketone into a chiral amine.[1] This enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts, providing excellent enantiomeric excess (>99% ee) for the lactam intermediate.[1]

  • Crystallization-Induced Dynamic Resolution (CIDR): The reduction of the lactam intermediate initially produces a mixture of cis and trans diastereomers. The CIDR process is a powerful technique to resolve this mixture. By finding conditions where the desired trans diastereomer is significantly less soluble than the cis isomer, and in which the two isomers can rapidly equilibrate in solution (epimerization), the equilibrium is continuously pulled towards the precipitating trans product. This allows for a theoretical yield far exceeding the initial ratio of diastereomers, achieving over 95% diastereomeric excess in 91% yield.[1][2]

Example Experimental Protocol: Crystallization-Induced Dynamic Resolution

This protocol is an illustrative example based on published literature and should be adapted and optimized under appropriate laboratory conditions.

  • Preparation: A mixture of the trans/cis lactam acid (1 equivalent) is charged to a suitable reactor.

  • Solvent Addition: A specific solvent system (e.g., a mixture of water and an organic solvent) is added. The choice of solvent is critical to ensure differential solubility of the diastereomeric salts.

  • Base Addition: An achiral amine base is added. The base facilitates the solution-phase epimerization between the cis and trans isomers and forms the carboxylate-ammonium salts.

  • Crystallization: The mixture is stirred at a controlled temperature. The desired, less soluble trans-diastereomer salt selectively crystallizes out of solution.

  • Equilibration: As the trans isomer is removed from the solution via precipitation, the cis isomer in solution equilibrates to form more of the trans isomer, which then also precipitates.

  • Isolation: The solid product is isolated by filtration, washed, and dried, yielding the desired diastereomerically pure lactam acid salt.

This self-validating system ensures that only the thermodynamically most stable and least soluble diastereomer crystallizes, providing a robust method for achieving high purity.

Spectroscopic Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the CH₃ group (doublet), CH₂OH group (multiplet), piperidine ring protons (complex multiplets), and exchangeable OH and NH protons.
¹³C NMR Resonances for the methyl carbon (~15-25 ppm), hydroxymethyl carbon (~60-70 ppm), and distinct signals for the five carbons of the piperidine ring.
IR Spectroscopy Broad O-H stretching band (~3300 cm⁻¹), N-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), and C-O stretching band (~1050 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns involving the loss of H₂O, CH₃, or CH₂OH.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups.

  • Secondary Amine: The nitrogen atom is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, reductive amination, and can serve as a point of attachment for building larger molecular frameworks.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or participate in esterification and etherification reactions.

Core Application: Orexin Receptor Antagonists

The most prominent application of ((3R,6R)-6-methylpiperidin-3-yl)methanol is its role as the core scaffold for MK-6096 (Suvorexant), a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] The piperidine unit is central to the drug's ability to bind to the orexin receptors in the brain.

Piperidine ((3R,6R)-6-Methylpiperidin- 3-yl)methanol Amine_Reaction N-Arylation/ Amidation Piperidine->Amine_Reaction Amine functionality Alcohol_Reaction O-Alkylation Piperidine->Alcohol_Reaction Alcohol functionality MK6096 MK-6096 (Orexin Antagonist) Amine_Reaction->MK6096 Alcohol_Reaction->MK6096

Caption: Role of the title compound in the synthesis of MK-6096.

Other Emerging Applications

Beyond its use in orexin antagonists, the substituted piperidine motif is of significant interest in other therapeutic areas. For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a closely related derivative, is a key intermediate for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are being investigated for inflammatory diseases.[5] Its value as a chiral building block ensures its continued relevance in fragment-based drug discovery and lead optimization campaigns.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin and eye irritation. Inhalation or ingestion should be avoided.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

This compound stands out as a high-value chiral intermediate whose importance is firmly established in the pharmaceutical industry. Its well-defined stereochemistry, coupled with its dual functional handles, makes it an ideal scaffold for creating complex, biologically active molecules. The development of sophisticated, scalable chemoenzymatic syntheses has made the key (3R,6R)-isomer accessible, paving the way for the successful production of life-changing medicines like MK-6096. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of versatile building blocks such as this compound is set to expand even further.

References

An In-Depth Technical Guide to the Synthesis of (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (6-Methylpiperidin-3-yl)methanol Scaffold

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Among these, this compound stands out as a critical chiral building block for the synthesis of complex therapeutic agents. Its stereochemically defined structure is particularly crucial for achieving high potency and selectivity in drug candidates. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the scalability and stereochemical control of each route. The chiral piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence in medicinally relevant compounds underscores the critical importance of efficient and stereoselective synthetic methods.[1]

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis:

  • Asymmetric Synthesis from Acyclic Precursors: This bottom-up approach constructs the chiral piperidine ring from simple, non-cyclic starting materials, embedding the desired stereochemistry through asymmetric catalysis or resolution techniques.

  • Reduction of a Pyridine Precursor: This top-down strategy begins with a substituted pyridine ring, which is subsequently hydrogenated to the corresponding piperidine.

This guide will explore both strategies in detail, providing a comparative analysis to inform route selection based on factors such as stereochemical requirements, scalability, and available resources.

Pathway 1: Asymmetric Synthesis from Acyclic Precursors for Stereochemical Precision

This pathway is exemplified by a highly efficient, stereoselective synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for orexin receptor antagonists. The overall strategy relies on a Michael addition to construct the carbon backbone, followed by a biocatalytic transamination to introduce the nitrogen atom and set one stereocenter, and a dynamic resolution to establish the second. The target is synthesized in four steps with a notable 40% overall yield from methyl vinyl ketone and diethyl malonate.[2][3]

Logical Workflow for Asymmetric Synthesis

Asymmetric Synthesis Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Biocatalytic Reductive Amination cluster_2 Step 3: Crystallization-Induced Dynamic Resolution cluster_3 Step 4: Reduction MVK Methyl Vinyl Ketone Keto_Diester Diethyl 2-(3-oxobutyl)malonate MVK->Keto_Diester Base DEM Diethyl Malonate DEM->Keto_Diester Lactam_Acid_Mix cis/trans-Lactam Acid Mixture Keto_Diester->Lactam_Acid_Mix Transaminase (ATA) iPrNH2 Trans_Lactam_Salt trans-Lactam Acid Salt Lactam_Acid_Mix->Trans_Lactam_Salt Achiral Amine (e.g., DBU) Final_Product ((3R,6R)-6-Methylpiperidin-3-yl)methanol Trans_Lactam_Salt->Final_Product Reducing Agent (e.g., LiAlH4)

Caption: Workflow for the asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(3-oxobutyl)malonate

  • Principle: A Michael addition reaction between diethyl malonate and methyl vinyl ketone under basic conditions forms the carbon backbone of the target molecule.

  • Protocol:

    • To a solution of diethyl malonate (1.0 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like ethanol, add methyl vinyl ketone (1.1 eq) dropwise at a temperature maintained between 20-25°C.

    • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the disappearance of methyl vinyl ketone by TLC or HPLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Biocatalytic Transamination to Lactam Acid Mixture

  • Principle: A transaminase enzyme (ATA) is employed for the reductive amination of the ketone functionality. The resulting amino diester undergoes spontaneous intramolecular cyclization to form a mixture of cis and trans lactams.

  • Protocol:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.5), prepare a solution of isopropylamine (iPrNH2) as the amine donor.

    • Add the transaminase enzyme and a cofactor such as pyridoxal 5'-phosphate (PLP).

    • Heat the solution to the optimal temperature for the enzyme (e.g., 45°C).

    • Add the crude diethyl 2-(3-oxobutyl)malonate from the previous step to the enzyme solution over several hours.

    • Maintain the pH and temperature for 16-24 hours, monitoring the conversion by LC-MS.

    • Upon completion, proceed with the saponification of the ester groups by adding a base like sodium hydroxide (NaOH) at a controlled temperature (<15°C).

    • After saponification, acidify the mixture with an acid like HCl to a pH of 1.5-2.5.

    • Extract the lactam acid mixture with a suitable organic solvent (e.g., acetonitrile).

Step 3: Crystallization-Induced Dynamic Resolution (CIDR)

  • Principle: This key step separates the desired trans-diastereomer from the cis/trans mixture. An achiral amine is used to form diastereomeric salts with differing solubilities. The amine also facilitates the epimerization of the undesired cis-isomer in solution to the desired trans-isomer, which then crystallizes out, driving the equilibrium towards the formation of the desired product.

  • Protocol:

    • Dissolve the crude lactam acid mixture in a suitable solvent (e.g., acetonitrile).

    • Add an achiral amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

    • Heat the mixture to facilitate dissolution and then cool it slowly to induce crystallization of the desired trans-lactam acid salt.

    • The desired product crystallizes out in high diastereomeric excess (>95% de) and can be isolated by filtration.

Step 4: Reduction to ((3R,6R)-6-Methylpiperidin-3-yl)methanol

  • Principle: The lactam and carboxylic acid functionalities of the resolved trans-lactam acid salt are reduced to the corresponding amine and alcohol using a powerful reducing agent.

  • Protocol:

    • Suspend the trans-lactam acid salt in a dry, aprotic solvent such as tetrahydrofuran (THF).

    • Cool the suspension to 0°C and slowly add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH4) or a borane complex.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

    • Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation to yield ((3R,6R)-6-methylpiperidin-3-yl)methanol.

Pathway 2: Synthesis via Reduction of a Pyridine Precursor

This approach leverages the readily available pyridine ring as a scaffold. The synthesis involves the preparation of a suitably substituted pyridine, in this case, 6-methyl-3-pyridylmethanol, followed by the catalytic hydrogenation of the aromatic ring to yield the target piperidine. This method is generally more straightforward but offers less stereocontrol compared to the asymmetric synthesis.

Logical Workflow for Pyridine Reduction

Pyridine Reduction Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Pyridine Ring Hydrogenation Nicotinic_Acid 6-Methylnicotinic Acid Nicotinate_Ester Methyl 6-methylnicotinate Nicotinic_Acid->Nicotinate_Ester Methanol, H2SO4 Pyridyl_Methanol 6-Methyl-3-pyridylmethanol Nicotinate_Ester->Pyridyl_Methanol LiAlH4 or NaBH4/MeOH Final_Product_Mix This compound (cis/trans mixture) Pyridyl_Methanol->Final_Product_Mix H2, Catalyst (e.g., PtO2, Rh/C)

Caption: Workflow for the synthesis of this compound via pyridine reduction.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

  • Principle: A Fischer esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst.

  • Protocol:

    • Suspend 6-methylnicotinic acid (1.0 eq) in methanol.

    • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylnicotinate.

Step 2: Synthesis of 6-Methyl-3-pyridylmethanol

  • Principle: The ester functionality is reduced to a primary alcohol. While strong reducing agents like LiAlH4 are effective, a milder system like sodium borohydride in methanol can also be employed.[4][5]

  • Protocol (using LiAlH4):

    • Suspend lithium aluminum hydride (1.1 eq) in dry THF at room temperature.

    • Add a solution of methyl 6-methylnicotinate (1.0 eq) in THF dropwise to the LiAlH4 suspension.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction in an ice bath and quench by the careful, sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter off the inorganic salts and concentrate the filtrate.

    • The crude product can be purified by distillation under reduced pressure to give 6-methyl-3-pyridylmethanol.

Step 3: Catalytic Hydrogenation to this compound

  • Principle: The aromatic pyridine ring is reduced to a piperidine ring using hydrogen gas and a heterogeneous catalyst. This reaction typically produces a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions.

  • Representative Protocol:

    • Dissolve 6-methyl-3-pyridylmethanol (1.0 eq) in a suitable solvent such as acetic acid or methanol.

    • Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO2, Adams' catalyst) or rhodium on carbon (Rh/C).

    • Place the mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can be higher) and heat to a moderate temperature (e.g., 50-80°C).

    • Maintain the reaction under these conditions for 12-24 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst.

    • Remove the solvent under reduced pressure.

    • The resulting crude product is a mixture of cis and trans isomers of this compound, which can be separated by column chromatography.

Comparative Analysis of the Synthetic Pathways

FeatureAsymmetric Synthesis from Acyclic PrecursorsSynthesis via Pyridine Reduction
Stereocontrol Excellent; provides access to single stereoisomers (e.g., (3R,6R)) through biocatalysis and dynamic resolution.[2][3]Poor to moderate; typically yields a mixture of cis and trans diastereomers. Separation of isomers is required.
Number of Steps Generally longer (4+ steps from simple starting materials).Can be shorter (e.g., 3 steps from 6-methylnicotinic acid).
Scalability The biocatalytic and crystallization steps can present challenges for large-scale production but have been successfully implemented on a kilogram scale.[6]Catalytic hydrogenation is a well-established and highly scalable industrial process.
Reagent Safety & Cost Utilizes biocatalysts which are environmentally benign. The use of strong reducing agents like LiAlH4 requires careful handling. Starting materials are generally inexpensive.Employs high-pressure hydrogen gas, which requires specialized equipment and safety protocols. Catalysts like platinum and rhodium can be expensive, but catalyst loading is often low.
Versatility Can be adapted to produce other stereoisomers by selecting different enzymes or chiral auxiliaries.Less versatile for accessing specific stereoisomers without a subsequent resolution step.

Characterization Data

The characterization of the final product is crucial for confirming its identity and purity. The cis and trans isomers of this compound can be distinguished by NMR spectroscopy, particularly by the coupling constants and chemical shifts of the protons on the piperidine ring.

  • Expected ¹H NMR Features: The relative stereochemistry of the methyl and hydroxymethyl groups influences the magnetic environment of the ring protons. In the cis isomer, one of these groups is axial and the other equatorial (in the most stable chair conformation), leading to different coupling constants for the proton at C3 compared to the trans isomer where both groups can be equatorial.

  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C7H15NO, MW: 129.20 g/mol ). A common fragmentation would be the loss of the hydroxymethyl group. A low-resolution mass spectrum has shown an m/z (M+H) of 130.2.

Conclusion for the Professional Audience

The choice of synthetic pathway for this compound is fundamentally dictated by the desired stereochemical outcome and the scale of the synthesis. For applications where a single, specific stereoisomer is required, such as in the development of chiral drugs, the asymmetric synthesis from acyclic precursors is the superior approach.[2][3][6] Its use of biocatalysis and crystallization-induced dynamic resolution provides excellent control over the stereochemistry, albeit with a potentially more complex and lengthy process.

Conversely, for applications where a mixture of diastereomers is acceptable or where a specific isomer can be readily separated, the reduction of a pyridine precursor offers a more direct and often more scalable route. The catalytic hydrogenation step is particularly amenable to large-scale industrial production.

Ultimately, a thorough evaluation of the project-specific requirements, including cost, timeline, and the stringency of stereochemical purity, will guide the selection of the optimal synthetic strategy. This guide has provided the foundational knowledge and detailed protocols to make an informed decision in the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral piperidine ring with a methyl group at the 6-position and a hydroxymethyl group at the 3-position, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Notably, the specific stereoisomer, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, serves as a key intermediate in the synthesis of a potent dual orexin receptor antagonist, highlighting its importance in the development of novel treatments for conditions such as insomnia.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a resource for researchers and scientists working with this compound, offering insights into its handling, reactivity, and analytical characterization. The information presented herein is a synthesis of available literature data and predicted properties based on analogous structures.

Stereochemistry

The presence of two chiral centers at the 3 and 6 positions of the piperidine ring means that this compound can exist as four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The relative stereochemistry (cis or trans) of the methyl and hydroxymethyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The trans isomer, particularly ((3R,6R)-6-Methylpiperidin-3-yl)methanol, is of primary interest in pharmaceutical synthesis.

Physical Properties

Precise experimental data for all physical properties of each stereoisomer of this compound are not extensively reported in the public domain. However, based on data for closely related piperidine derivatives, the following table summarizes the key physical properties. It is important to note that these values should be considered as estimates, and experimental verification is recommended for any critical applications.

PropertyValueSource
Molecular Formula C7H15NO[2]
Molecular Weight 129.20 g/mol [2]
Appearance Expected to be a colorless to pale yellow liquid or a low-melting solid[3][4]
Boiling Point Estimated: ~200.8 °C at 760 mmHg (for (3-methylpiperidin-3-yl)methanol)[2]
189 °C at 760 mmHg (for 1-Methyl-4-piperidinemethanol)[3]
106-107 °C at 3.5 mmHg (for 3-Piperidinemethanol)
Density Estimated: ~0.926 g/cm³ (for (3-methylpiperidin-3-yl)methanol)[2]
1.026 g/mL at 25 °C (for 3-Piperidinemethanol)[5]
Flash Point Estimated: 76.7 °C (for (3-methylpiperidin-3-yl)methanol)[2]
72.4 °C (for 1-Methyl-4-piperidinemethanol)[3]
>110 °C (for 3-Piperidinemethanol)
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.

Chemical Properties

The chemical behavior of this compound is dictated by the presence of a secondary amine within the piperidine ring and a primary alcohol. These functional groups are the primary sites of its reactivity.

PropertyValue/InformationSource
pKa Predicted: ~14.94 ± 0.10 (for the hydroxyl proton of 1-Methyl-4-piperidinemethanol)[4][6]
The piperidine nitrogen will have a pKa in the range of 10-11, typical for secondary amines.
LogP (Octanol-Water Partition Coefficient) Calculated (XLogP3): -0.1 (for 3-Piperidinemethanol)[7][8]
The methyl group in this compound is expected to slightly increase its lipophilicity compared to 3-piperidinemethanol.
Reactivity The secondary amine is nucleophilic and can undergo reactions such as alkylation, acylation, and arylation. The hydroxyl group can be esterified, etherified, or oxidized.
Stability Expected to be stable under standard conditions. May be sensitive to strong oxidizing agents. As with many amines, it may be hygroscopic and absorb carbon dioxide from the air. Storage in a tightly sealed container under an inert atmosphere is recommended.[5]
Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol

A notable asymmetric synthesis of the ((3R,6R)-6-Methylpiperidin-3-yl)methanol isomer has been developed, underscoring its importance as a pharmaceutical intermediate. The synthesis begins with the reduction of a methyl 6-methylpiperidine-3-carboxylate hydrochloride salt.[9] A general representation of this synthetic transformation is illustrated below.

Synthesis Methyl 6-methylpiperidine-3-carboxylate HCl Methyl 6-methylpiperidine-3-carboxylate HCl LiAlH4, THF LiAlH4, THF Methyl 6-methylpiperidine-3-carboxylate HCl->LiAlH4, THF Reduction ((3R,6R)-6-Methylpiperidin-3-yl)methanol ((3R,6R)-6-Methylpiperidin-3-yl)methanol LiAlH4, THF->((3R,6R)-6-Methylpiperidin-3-yl)methanol

Caption: A simplified schematic of the reduction of a piperidine ester to this compound.

Experimental Protocol: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is often more relevant. The following protocol outlines a general method for the determination of LogP using RP-HPLC, which can be adapted for LogD measurements by using buffered mobile phases.[10][11][12][13][14]

Objective: To determine the LogP of this compound by correlating its retention time on a C18 column with those of known standards.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • A set of standard compounds with known LogP values spanning a range that is expected to include the analyte.

  • This compound.

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the LogP standards and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and reasonable retention times for all compounds. An isocratic elution is generally preferred for this method.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. Alternatively, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

  • Data Acquisition and Analysis:

    • Inject the standard solutions and the sample solution onto the HPLC system.

    • Record the retention time (t_R) for each compound.

    • Calculate the logarithm of the capacity factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0) where t_0 is the void time of the column.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

    • Determine the LogP of this compound by interpolating its log k' value on the calibration curve.

Spectral Data

  • ¹H NMR: The spectrum would be expected to show a complex set of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the protons on the piperidine ring and the hydroxymethyl group. A doublet corresponding to the methyl group at the 6-position would be expected around 1.1 ppm. The proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the methyl group would appear as multiplets. The N-H proton would likely be a broad singlet, and the O-H proton signal's position and appearance would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would be expected to show seven distinct signals. The methyl carbon would appear at high field (around 15-25 ppm). The carbons of the piperidine ring would resonate in the range of 20-60 ppm, and the hydroxymethyl carbon would be expected around 60-70 ppm.

Stability and Degradation

Piperidine derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways for this compound are likely to involve the secondary amine and the primary alcohol functional groups.

  • Oxidation: The secondary amine can be oxidized to form an N-oxide or other degradation products. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Reaction with Carbon Dioxide: The basic nitrogen atom can react with atmospheric carbon dioxide to form a carbamate salt, especially upon prolonged exposure to air.

For long-term storage, it is advisable to keep this compound in a cool, dry place, under an inert atmosphere, and protected from light.

Conclusion

This compound is a valuable chiral building block with established utility in pharmaceutical synthesis. This guide has provided a summary of its key physical and chemical properties, drawing from available data on the compound and its close structural analogs. While a complete experimental dataset is not yet publicly available, the information and protocols presented here offer a solid foundation for researchers and drug development professionals working with this important molecule. Further experimental characterization will undoubtedly contribute to a more comprehensive understanding of its properties and facilitate its broader application in the field of medicinal chemistry.

References

(6-Methylpiperidin-3-yl)methanol: A Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(6-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the presence of two stereocenters, makes it a valuable building block for creating structurally complex and biologically active molecules. The strategic placement of a methyl group at the 6-position and a hydroxymethyl group at the 3-position provides distinct points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][3]
CAS Number 278789-37-0 (unspecified stereochemistry)[1]
2068138-07-6 ((3R,6S)-isomer)[3]
1088993-98-9 ((3R,6R)-isomer)[4]

Note: Due to the presence of two chiral centers at positions 3 and 6 of the piperidine ring, this compound can exist as four possible stereoisomers (RR, SS, RS, SR). The specific stereochemistry is often critical for biological activity, and thus, stereoselective synthesis is of paramount importance.

Stereoselective Synthesis: The Gateway to Bioactivity

The biological utility of this compound is intrinsically linked to its stereochemistry. As such, significant efforts have been dedicated to developing asymmetric syntheses to access specific stereoisomers. A notable example is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate in the production of the dual orexin receptor antagonist MK-6096, which is under investigation for the treatment of insomnia.[5][6]

A state-of-the-art approach to synthesizing the (3R,6R)-isomer involves a four-step sequence commencing from methyl vinyl ketone and diethyl malonate.[6] This process has an overall yield of 40%.[6] A critical step in this synthesis is a crystallization-induced dynamic resolution that efficiently converts a mixture of trans/cis lactam acid into the desired trans-lactam acid salt with high diastereoselectivity (>95% de) and a yield of 91%.[5][6] The synthesis also employs a practical biocatalytic transamination process.[5][6]

Illustrative Synthetic Workflow:

G cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Final Product MVK Methyl Vinyl Ketone Michael Solvent-free Michael Reaction MVK->Michael DEM Diethyl Malonate DEM->Michael BioTrans Biocatalytic Transamination Michael->BioTrans Prochiral diester CIDR Crystallization-Induced Dynamic Resolution BioTrans->CIDR trans/cis lactam acid mixture Reduction Reduction CIDR->Reduction Desired trans-lactam acid salt Target ((3R,6R)-6-Methylpiperidin-3-yl)methanol Reduction->Target

Caption: High-level workflow for the asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Detailed Synthetic Protocol (Conceptual Outline)

A general approach for the synthesis of a this compound isomer, as adapted from the literature, is outlined below. This protocol is for illustrative purposes and should be adapted based on specific laboratory conditions and target stereoisomers.

  • Michael Addition: A Michael reaction between methyl vinyl ketone and diethyl malonate is performed to generate a keto-diester intermediate.[6]

  • Biocatalytic Transamination: The resulting keto-diester undergoes a biocatalytic transamination, which can involve a three-enzyme system, to introduce chirality and form a chiral lactam intermediate with high enantioselectivity (>99% ee).[5]

  • Hydrolysis: The ester group of the lactam is hydrolyzed under basic conditions (e.g., using NaOH) to yield the corresponding carboxylic acid.[6]

  • Crystallization-Induced Dynamic Resolution (CIDR): The mixture of lactam acid diastereomers is subjected to CIDR. This powerful technique allows for the selective crystallization of the desired diastereomer while the undesired diastereomer epimerizes in solution, thus maximizing the yield of the target isomer.[5]

  • Reduction: The resolved lactam acid is then reduced to afford the final ((3R,6R)-6-methylpiperidin-3-yl)methanol product. A common reducing agent for this transformation is lithium aluminum hydride.[1]

Applications in Drug Discovery and Development

The piperidine motif is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets. The specific substitution pattern of this compound makes it a particularly attractive building block for the synthesis of novel therapeutics.

Its most prominent application to date is in the synthesis of orexin receptor antagonists, such as MK-6096, for the treatment of insomnia.[5][6] Orexin receptors play a crucial role in regulating wakefulness, and their antagonism is a validated mechanism for promoting sleep.

Beyond its use in developing sleep aids, the this compound scaffold holds potential in the design of inhibitors for other therapeutic targets. For instance, related substituted piperidines are being explored as IRAK4 inhibitors and in the development of treatments for neurological disorders.[7][8] The versatility of this chemical entity ensures its continued relevance in the quest for new and improved medicines. The pyridopyrimidine scaffold, which can be synthesized using piperidine derivatives, is a cornerstone in modern drug discovery, with applications in oncology and anti-inflammatory treatments.[9]

Safety and Handling

General Handling Recommendations:

  • Work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Avoid generating dust or aerosols.[12]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly sealed container in a cool, dry place.[10]

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular isomer and form of the compound being used.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its utility is underscored by the development of sophisticated, stereoselective synthetic routes that provide access to specific isomers with high purity. The successful application of this intermediate in the synthesis of clinical candidates like MK-6096 highlights its importance in the development of novel therapeutics. As research into new drug targets continues, the demand for chiral building blocks such as this compound is expected to grow, further solidifying its role in advancing human health.

References

(6-Methylpiperidin-3-yl)methanol: A Scaffolding Nexus for Neurological and Oncological Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Methylpiperidin-3-yl)methanol, a chiral piperidine derivative, has emerged as a molecule of significant interest, primarily recognized for its role as a key building block in the synthesis of potent dual orexin receptor antagonists (DORAs). While its application as a synthetic intermediate is well-documented, the intrinsic biological activities of this scaffold remain a largely unexplored frontier. This guide delves into the potential pharmacological landscape of this compound, extrapolating from its structural involvement in orexin modulation and the broader therapeutic relevance of the piperidine nucleus. We will explore its potential as a modulator of neurological pathways and as a scaffold for the development of novel anticancer agents. This document provides a comprehensive overview of its known synthetic utility, proposes potential biological activities, and furnishes detailed experimental protocols for their investigation, aiming to catalyze further research into this promising molecule.

Introduction: The Piperidine Scaffold in Modern Therapeutics

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Piperidine-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, neuroprotective, analgesic, and antipsychotic effects.[3][4][5] this compound, with its chiral centers and functional groups, represents a versatile platform for the design of novel therapeutic agents.

Established Role as a Key Synthetic Intermediate

The most prominent role of this compound, specifically the ((3R,6R)-6-Methylpiperidin-3-yl)methanol enantiomer, is as a crucial intermediate in the asymmetric synthesis of MK-6096, a potent dual orexin receptor antagonist.[6] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of sleep-wake cycles, appetite, and reward pathways.[7][8] Dual orexin receptor antagonists (DORAs) like suvorexant, lemborexant, and daridorexant have been successfully developed for the treatment of insomnia.[6][9][10] The synthesis of these complex molecules often relies on chiral building blocks like this compound to establish the correct stereochemistry essential for their pharmacological activity.

Synthesis of this compound

The asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol has been achieved through various strategies, often involving biocatalytic transamination and crystallization-induced dynamic resolution to achieve high stereochemical purity. A representative synthetic approach is outlined below.

Diagram: Synthetic Pathway Overview

Synthesis A Methyl Vinyl Ketone + Diethyl Malonate B Michael Addition A->B C Cyclization/ Lactam Formation B->C D Biocatalytic Transamination C->D E Lactam Reduction D->E F ((3R,6R)-6-Methylpiperidin-3-yl)methanol E->F

Caption: A generalized synthetic scheme for ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Potential Biological Activities: An Exploratory Outlook

Beyond its role as a synthetic intermediate, the inherent structural features of this compound suggest the potential for direct biological activity.

Modulation of Orexin Receptors

Given that this compound is a core fragment of a potent DORA, it is plausible that the molecule itself may possess some affinity for orexin receptors. While it is unlikely to exhibit the same high potency as the final, more complex drug molecule, it could act as a partial agonist, antagonist, or allosteric modulator. The methyl and hydroxymethyl substituents on the piperidine ring could engage in hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.

Diagram: Hypothesized Orexin Receptor Interaction

Orexin_Interaction cluster_receptor Orexin Receptor (OX1R/OX2R) BindingPocket Binding Pocket HydrophobicRegion Hydrophobic Pocket HBondAcceptor H-Bond Acceptor HBondDonor H-Bond Donor Molecule This compound MethylGroup Methyl Group Molecule->MethylGroup interacts with HydroxymethylGroup Hydroxymethyl Group Molecule->HydroxymethylGroup interacts with PiperidineNitrogen Piperidine Nitrogen Molecule->PiperidineNitrogen interacts with MethylGroup->HydrophobicRegion HydroxymethylGroup->HBondAcceptor PiperidineNitrogen->HBondDonor

Caption: Hypothesized interactions of the molecule with an orexin receptor.

Neuroprotective Potential

The piperidine scaffold is a common feature in many neuroprotective agents.[2][5] Derivatives of piperidine have been shown to exhibit neuroprotective effects in various models of neuronal damage.[11][12][13] The potential mechanisms for such activity are diverse and can include modulation of neurotransmitter systems, inhibition of excitotoxicity, and anti-inflammatory effects. The structural characteristics of this compound warrant investigation into its potential neuroprotective properties.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of piperidine-containing compounds.[3][4][14][15] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[3] The cytotoxicity of piperidine derivatives has been demonstrated against a range of cancer cell lines.[4][14] Therefore, it is conceivable that this compound or its simple derivatives could exhibit anticancer properties.

Proposed Experimental Workflows for Activity Screening

To validate the hypothesized biological activities of this compound, a systematic screening approach is proposed.

In Vitro Assays

Diagram: In Vitro Screening Workflow

in_vitro_workflow start Synthesize & Purify This compound receptor_binding Orexin Receptor Binding Assays (Radioligand Displacement) start->receptor_binding neuro_cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->neuro_cell_culture cancer_cell_lines Cancer Cell Line Panel (e.g., NCI-60) start->cancer_cell_lines functional_assay Functional Assays (e.g., Calcium Mobilization) receptor_binding->functional_assay data_analysis Data Analysis & Hit Identification functional_assay->data_analysis neurotoxicity_model Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) neuro_cell_culture->neurotoxicity_model neuroprotection_assay Assess Neuroprotection (Cell Viability, Apoptosis Markers) neurotoxicity_model->neuroprotection_assay neuroprotection_assay->data_analysis cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) cancer_cell_lines->cytotoxicity_assay cytotoxicity_assay->data_analysis

Caption: A stepwise workflow for the in vitro evaluation of biological activities.

4.1.1. Orexin Receptor Binding and Functional Assays

  • Objective: To determine the affinity and functional activity of this compound at human OX1 and OX2 receptors.

  • Methodology:

    • Receptor Binding Assay: Perform competitive radioligand binding assays using cell membranes expressing either OX1R or OX2R and a suitable radiolabeled orexin antagonist (e.g., [³H]-Suvorexant).

    • Functional Assay: Utilize a cell-based functional assay, such as a calcium mobilization assay (e.g., using a FLIPR instrument), to assess the agonist or antagonist activity of the compound.

  • Data Presentation:

Assay TypeReceptorParameterValue
Radioligand BindingOX1RKᵢ (nM)TBD
OX2RKᵢ (nM)TBD
Functional (Antagonist)OX1RIC₅₀ (µM)TBD
OX2RIC₅₀ (µM)TBD
Functional (Agonist)OX1REC₅₀ (µM)TBD
OX2REC₅₀ (µM)TBD

4.1.2. Neuroprotection Assays

  • Objective: To evaluate the potential of this compound to protect neuronal cells from various insults.

  • Methodology:

    • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons.

    • Induction of Neurotoxicity: Expose the cells to a neurotoxic stimulus, such as hydrogen peroxide (oxidative stress) or glutamate (excitotoxicity).

    • Treatment: Co-incubate the cells with varying concentrations of this compound.

    • Assessment of Cell Viability: Quantify cell viability using an MTT or CellTiter-Glo assay.

    • Apoptosis Assay: Assess markers of apoptosis, such as caspase-3 activation or TUNEL staining.

4.1.3. Anticancer Cytotoxicity Screening

  • Objective: To screen for cytotoxic activity against a panel of human cancer cell lines.

  • Methodology:

    • Cell Line Panel: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, representing various cancer types.

    • Cytotoxicity Assay: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).

    • Quantification of Cell Viability: Measure cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay.

  • Data Presentation:

Cancer Cell LineTissue of OriginGI₅₀ (µM)
MCF-7BreastTBD
PC-3ProstateTBD
A549LungTBD
HCT-116ColonTBD
.........
In Vivo Models

Promising results from in vitro studies would warrant further investigation in animal models.

4.2.1. Sleep-Wake Cycle Modulation in Rodents

  • Objective: To assess the effect of this compound on sleep architecture.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

    • Surgical Implantation: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Data Acquisition and Analysis: Record and analyze EEG/EMG data to determine time spent in wakefulness, NREM sleep, and REM sleep.

4.2.2. Rodent Models of Neurodegeneration

  • Objective: To evaluate the neuroprotective efficacy in vivo.

  • Methodology:

    • Animal Model: Employ a relevant model of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease or a model of ischemic stroke.

    • Treatment Paradigm: Administer this compound before, during, or after the neurotoxic insult.

    • Behavioral Assessment: Conduct behavioral tests to assess motor function or cognitive deficits.

    • Histological Analysis: Perform histological analysis of brain tissue to quantify neuronal loss and other pathological markers.

4.2.3. Xenograft Models of Cancer

  • Objective: To determine the in vivo anticancer efficacy.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

    • Tumor Implantation: Subcutaneously implant human cancer cells that showed sensitivity in vitro.

    • Treatment: Once tumors are established, treat the mice with this compound.

    • Tumor Growth Monitoring: Measure tumor volume regularly to assess the effect of the treatment on tumor growth.

Conclusion and Future Directions

This compound stands at an interesting crossroads of synthetic utility and untapped therapeutic potential. While its role in the construction of complex orexin receptor antagonists is established, a deeper investigation into its intrinsic biological activities is warranted. The proposed experimental workflows provide a roadmap for exploring its potential as a modulator of neurological function and as a novel anticancer scaffold. The insights gained from such studies could not only unveil new therapeutic applications for this molecule but also inform the design of next-generation piperidine-based drugs with enhanced efficacy and safety profiles. The journey from a chiral building block to a potential therapeutic agent is a challenging yet rewarding one, and this compound is a compelling candidate for this transformative exploration.

References

Introduction: The Role of (6-Methylpiperidin-3-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (6-Methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its structural significance is highlighted by its role as a key intermediate in the synthesis of potent and selective pharmaceuticals. Notably, it forms the core piperidine unit of MK-6096, a dual orexin receptor antagonist investigated for the treatment of insomnia.[1][2] The stereochemistry and functional groups—a secondary amine, a primary alcohol, and a methyl group on a piperidine scaffold—provide a versatile platform for creating complex molecules with specific biological activities.

Given its importance, a thorough understanding of the physicochemical properties of this compound is paramount for chemists and formulation scientists. This guide provides a detailed examination of its solubility and stability characteristics, offering both theoretical insights and practical experimental protocols to enable its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its behavior in both chemical reactions and physical formulations.

PropertyValueNotes
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid or solidThe physical state is dependent on purity and ambient temperature.[3]
Structural Features Secondary amine, primary alcohol, chiral centersThe presence of both hydrogen bond donors (NH, OH) and an acceptor (N) dictates its interaction with various solvents.
Stereoisomers Typically synthesized as specific stereoisomers, e.g., ((3R,6R)-6-methylpiperidin-3-yl)methanol, for targeted biological activity.[2]

Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups. The hydroxyl (-OH) and secondary amine (-NH) groups can participate in hydrogen bonding, suggesting good solubility in polar protic solvents.[3] Conversely, the piperidine ring and methyl group introduce lipophilic character.

Qualitative Solubility Analysis

Direct, quantitative public data on the solubility of this compound is limited. However, a robust qualitative profile can be predicted based on its structure and by drawing comparisons with structurally similar compounds, such as 3-methylpiperidine.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with the hydroxyl and amine groups. While likely miscible with alcohols, its miscibility with water may be temperature-dependent, a phenomenon observed in similar piperidine systems.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the piperidine ring provides some non-polar character, the polar functional groups will limit miscibility with highly non-polar solvents.

Predicted Quantitative Solubility

The following table provides an estimated solubility profile based on data from the closely related analog, 3-methylpiperidine.[4] These values should be considered a starting point for experimental work, as the addition of the hydroxymethyl group will increase polarity and likely enhance solubility in polar solvents compared to the analog.

SolventSolvent TypePredicted Solubility at 25°C (g/L)Rationale
MethanolPolar Protic>2000Strong hydrogen bonding.
EthanolPolar Protic>2000Strong hydrogen bonding.
IsopropanolPolar Protic>1000Good hydrogen bonding capability.
AcetonitrilePolar Aprotic>1000Favorable dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Polar Aprotic>700Strong polar interactions.
TolueneNon-Polar~400Limited by the molecule's polar groups.
WaterPolar ProticLikely high but may be temperature-dependent.The hydroxyl group enhances water solubility compared to 3-methylpiperidine.

Disclaimer: The quantitative data presented is extrapolated from an analog and must be confirmed experimentally for this compound.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method is a reliable and widely accepted standard. The causality behind this choice is its ability to ensure the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

Methodology

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring undissolved material is visible. This excess is critical to guarantee saturation.

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each test solvent to its respective vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The extended time is necessary to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 4 hours. This step allows the undissolved solute to settle, preventing contamination of the supernatant.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. Filtration is a self-validating step to ensure only the dissolved analyte is measured.

  • Analysis: Quantify the concentration of this compound in the filtered aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the volume of the aliquot.

G cluster_workflow Workflow for Solubility Determination prep 1. Prepare Supersaturated Slurry (Excess Solute + Solvent) equil 2. Equilibrate (Constant Temp. Shaking, 24-48h) prep->equil Ensure Saturation settle 3. Settle & Separate Phases (Constant Temp, >4h) equil->settle Achieve Equilibrium sample 4. Sample & Filter Supernatant (e.g., 0.45 µm filter) settle->sample Isolate Saturated Solution analyze 5. Quantify Concentration (e.g., HPLC, GC) sample->analyze Prepare for Analysis calculate 6. Calculate Solubility (mg/mL or g/L) analyze->calculate G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_results Data Interpretation start Prepare Stock Solution of Compound control Control Sample (Protected from Stress) start->control acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-MS control->analysis Sample at Time Points acid->analysis Sample at Time Points base->analysis Sample at Time Points oxid->analysis Sample at Time Points thermal->analysis Sample at Time Points photo->analysis Sample at Time Points pathway Identify Degradation Products & Propose Pathways analysis->pathway method Validate Analytical Method as Stability-Indicating analysis->method

References

An In-depth Technical Guide to the Synthesis of (6-Methylpiperidin-3-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the (6-Methylpiperidin-3-yl)methanol Scaffold

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold for interacting with a multitude of biological targets. Within this important class of heterocycles, this compound represents a particularly valuable building block. The presence of a primary alcohol provides a versatile handle for further functionalization, while the stereochemistry at the 3- and 6-positions of the piperidine ring offers opportunities for creating diverse chemical entities with distinct pharmacological profiles. This guide provides a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization, with a focus on stereoselective methodologies and practical experimental protocols for researchers in drug discovery and development.

I. Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the reduction of a corresponding pyridine precursor. The choice of route often depends on the desired stereochemistry and the availability of starting materials.

Synthesis of the Pyridine Precursor: (6-Methylpyridin-3-yl)methanol

A common and efficient route to the piperidine core begins with the synthesis of the aromatic precursor, (6-methylpyridin-3-yl)methanol. This intermediate is typically prepared by the reduction of a commercially available starting material, methyl 6-methylnicotinate.

Protocol 1: Reduction of Methyl 6-methylnicotinate to (6-Methylpyridin-3-yl)methanol

This procedure utilizes a powerful reducing agent, sodium borohydride, to selectively reduce the ester functionality of methyl 6-methylnicotinate.

Materials:

  • Methyl 6-methylnicotinate

  • Tetrahydrofuran (THF)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[2]

  • To the stirred solution, add finely powdered sodium borohydride (excess, e.g., 4.0 eq) portion-wise.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.[2]

  • Remove the organic solvents under reduced pressure using a rotary evaporator.[2]

  • Extract the aqueous residue with ethyl acetate.[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (6-methylpyridin-3-yl)methanol.[2]

Characterization Data for (6-methylpyridin-3-yl)methanol:

  • ¹H NMR (300 MHz, CDCl₃) δ: 8.34 (s, 1H), 7.59 (dd, J=7.8, 2.1 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 4.67 (s, 2H), 2.54 (s, 3H).[2]

Catalytic Hydrogenation of the Pyridine Ring

The conversion of the (6-methylpyridin-3-yl)methanol to the desired this compound is achieved through the catalytic hydrogenation of the pyridine ring. This reaction typically yields a mixture of cis and trans diastereomers, which may be separated by chromatography.

Protocol 2: Catalytic Hydrogenation of (6-Methylpyridin-3-yl)methanol

This protocol employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), under a hydrogen atmosphere to reduce the aromatic ring.

Materials:

  • (6-Methylpyridin-3-yl)methanol

  • Ethanol or Methanol

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum oxide (PtO₂)

  • Pressure vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Celite®

Procedure:

  • Dissolve (6-methylpyridin-3-yl)methanol in a suitable solvent (e.g., ethanol or methanol) in a pressure vessel.[2]

  • Add the catalyst (e.g., 5-10 mol% Pd/C).[2]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.[2]

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[2]

  • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of diastereomers.

Stereoselective Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol)

For applications where specific stereoisomers are required, asymmetric synthesis is crucial. A notable example is the synthesis of the orexin receptor antagonist MK-6096, which utilizes the ((3R,6R)-6-methylpiperidin-3-yl)methanol core.[3] An efficient asymmetric synthesis has been developed employing a biocatalytic transamination and a crystallization-induced dynamic resolution.[3] This method allows for the preparation of the desired trans-lactam acid salt in high diastereomeric excess.[3]

Key Features of the Asymmetric Synthesis:

  • Biocatalytic Transamination: Utilizes a transaminase enzyme to introduce chirality.[3]

  • Crystallization-Induced Dynamic Resolution: A key step for converting a mixture of cis/trans lactam acid into the desired trans diastereomer with high purity.[3]

This advanced methodology underscores the importance of stereocontrol in modern drug development and provides a powerful tool for accessing enantiopure building blocks.

II. Derivatization of this compound

The primary alcohol and the secondary amine of the this compound core offer two key points for diversification, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.

O-Alkylation: Synthesis of Ethers

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Protocol 3: Williamson Ether Synthesis

This general protocol can be adapted for the etherification of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF at 0 °C.[4]

  • Stir the mixture at 0 °C for 1-2 hours to allow for complete deprotonation.[4]

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph "Williamson_Ether_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Williamson Ether Synthesis Workflow

O-Acylation: Synthesis of Esters

Ester derivatives are commonly synthesized through the Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Protocol 4: Fischer Esterification

This general procedure can be adapted for the esterification of this compound.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Solvent (often the alcohol reactant in excess, or an inert solvent like toluene)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (1.1-1.5 eq).[1]

  • If not using the alcohol as the solvent, add an appropriate solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.[1]

  • If using a Dean-Stark trap, fill the side arm with the reaction solvent.

  • Heat the reaction mixture to reflux and continue for several hours, monitoring by TLC.[1]

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

dot graph "Fischer_Esterification" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Fischer Esterification Workflow

N-Alkylation: Modifying the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for modification. N-alkylation can be achieved through various methods, with reductive amination being a particularly mild and efficient approach.

Protocol 5: Reductive Amination

This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or dichloroethane (DCE)

  • Acetic acid (if using NaBH₃CN)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-alkylated product by flash column chromatography.

dot graph "Reductive_Amination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Reductive Amination Workflow

III. Data Summary

Synthesis StepKey ReagentsTypical YieldStereoselectivityReference
Precursor Synthesis
Reduction of Methyl 6-methylnicotinateNaBH₄, THF/MeOHGood to HighN/A[2]
Core Synthesis
Catalytic HydrogenationPd/C or PtO₂, H₂HighMixture of cis/trans[2]
Asymmetric SynthesisBiocatalyst, Crystallization40% overall (multi-step)>95% de (for trans)[3]
Derivatization
Ether Synthesis (Williamson)NaH, Alkyl HalideVariesN/A[4]
Ester Synthesis (Fischer)Carboxylic Acid, H₂SO₄VariesN/A[1]
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃Good to HighN/A

IV. Conclusion

The this compound scaffold is a versatile and valuable building block in drug discovery. Its synthesis can be achieved through reliable and scalable routes, and its functional handles allow for extensive derivatization. The development of stereoselective methods to access specific isomers of this core has further expanded its utility in creating potent and selective drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and explore the chemical space around this important heterocyclic motif.

V. References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Oxidation and Reduction Reactions of Methyl 6-methylnicotinate. Retrieved from --INVALID-LINK--

  • Humphrey, G. R., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 19(10), 1418–1423. Retrieved from --INVALID-LINK--

  • University of Colorado, Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from --INVALID-LINK--

References

Methodological & Application

(6-Methylpiperidin-3-yl)methanol: A Versatile Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: a saturated, three-dimensional structure that can effectively probe biological space, a basic nitrogen atom that can be crucial for target engagement and can improve aqueous solubility, and its overall metabolic stability.[3] Within this important class of heterocycles, substituted piperidines offer fine-tuned control over a molecule's pharmacological profile. (6-Methylpiperidin-3-yl)methanol, a chiral building block, has emerged as a particularly valuable synthon for the construction of complex molecular architectures targeting a range of therapeutic areas.

This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and to ensure safe handling in a laboratory setting. Below is a summary of the key physicochemical properties and safety information for this compound and its closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for (3-Methylpiperidin-3-yl)methanol)Notes and References
Molecular Formula C₇H₁₅NO[2][4]
Molecular Weight 129.20 g/mol [2][4]
Appearance Colorless to pale yellow liquid or solidBased on data for (3-methylpiperidin-3-yl)methanol.[4]
Boiling Point ~200.8 °C at 760 mmHgPredicted for (3-methylpiperidin-3-yl)methanol.[2]
Flash Point ~76.7 °CPredicted for (3-methylpiperidin-3-yl)methanol.[2]
Density ~0.926 g/cm³Predicted for (3-methylpiperidin-3-yl)methanol.[2]
Solubility Soluble in methanol and other polar organic solvents.General solubility for piperidine alcohols.[5][6]
pKa Not explicitly reported, but expected to be basic due to the piperidine nitrogen.

Safety and Handling Precautions:

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.[7][8] Piperidine derivatives can be skin and eye irritants and may cause respiratory irritation.[7][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7][8] For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.[7][8]

Strategic Applications in Drug Discovery

The utility of this compound as a building block is best exemplified by its incorporation into molecules targeting a variety of biological pathways. The presence of a methyl group at the 6-position and a hydroxymethyl group at the 3-position provides two key points of diversity for structure-activity relationship (SAR) studies. The stereochemistry of these substituents is often critical for achieving high potency and selectivity for the biological target.

Orexin Receptor Antagonists for Insomnia

A prominent application of ((3R,6R)-6-Methylpiperidin-3-yl)methanol is in the synthesis of potent orexin receptor antagonists, such as MK-6096, which has been investigated for the treatment of insomnia.[9] The orexin system plays a crucial role in the regulation of wakefulness, and its antagonism is a validated mechanism for promoting sleep. The specific stereochemistry of the this compound core in these antagonists is essential for their high affinity and selectivity for the orexin receptors.[9]

Kinase Inhibitors in Oncology

While direct incorporation of this compound in approved kinase inhibitors is not widely documented, the broader piperidine scaffold is a common feature in this class of drugs.[6][10] The structural rigidity and the ability to introduce substituents at various positions make piperidines ideal for targeting the ATP-binding pocket of kinases. The hydroxymethyl group of this compound can serve as a handle for further functionalization to interact with specific residues within the kinase domain, potentially leading to the development of novel and selective inhibitors for cancer therapy.

Modulators of G-Protein Coupled Receptors (GPCRs) for CNS Disorders

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern drugs, particularly for central nervous system (CNS) disorders.[11] Piperidine-containing molecules have been successfully developed as allosteric modulators of GPCRs.[11] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more nuanced way to control receptor activity and often leading to improved subtype selectivity.[11] The three-dimensional nature of this compound makes it an attractive scaffold for the design of such modulators, where precise spatial orientation of functional groups is key to achieving the desired pharmacological effect.

Synthetic Protocols and Methodologies

The synthesis of this compound and its subsequent use in drug discovery programs involves a range of chemical transformations. Below are representative protocols for its synthesis and a general procedure for its derivatization.

Asymmetric Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol

An asymmetric synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key component of the orexin receptor antagonist MK-6096, has been developed.[9] This multi-step synthesis highlights the importance of controlling stereochemistry to achieve the desired biological activity.[9] A key step in this synthesis is a biocatalytic transamination.[9]

Asymmetric_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Methyl_vinyl_ketone Methyl vinyl ketone Lactam_acid_mixture trans/cis Lactam acid mixture Methyl_vinyl_ketone->Lactam_acid_mixture Michael Reaction & Biocatalytic Transamination Diethyl_malonate Diethyl malonate trans_Lactam_acid_salt trans-Lactam acid salt Lactam_acid_mixture->trans_Lactam_acid_salt Crystallization-Induced Dynamic Resolution Final_Product ((3R,6R)-6-Methylpiperidin-3-yl)methanol trans_Lactam_acid_salt->Final_Product Reduction

Caption: Asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Detailed Protocol for the Reduction of a Piperidine Ester to this compound:

This protocol describes the reduction of a methyl 6-methylpiperidine-3-carboxylate hydrochloride precursor to this compound.[12]

Materials:

  • Methyl 6-methylpiperidine-3-carboxylate hydrochloride

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyl 6-methylpiperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (3.0 eq) in THF to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (e.g., 0.294 mL per 7.75 mmol of LAH), followed by 15% NaOH solution (e.g., 0.294 mL per 7.75 mmol of LAH), and then water again (e.g., 0.882 mL per 7.75 mmol of LAH). This should be done cautiously as the reaction is highly exothermic and generates hydrogen gas.

  • Workup: Add anhydrous sodium sulfate to the mixture and stir for 20 minutes at room temperature to ensure complete drying.

  • Isolation: Filter the solid salts and wash them with THF. Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation if necessary.[12]

General Protocol for N-Alkylation of this compound

The secondary amine of the piperidine ring is a common site for modification to explore SAR. A general procedure for N-alkylation is provided below.

N_Alkylation_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Piperidine This compound Reaction_Vessel Stirred Reaction at Appropriate Temperature Piperidine->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Chromatography Workup->Purification Final_Product N-Alkylated Product Purification->Final_Product

Caption: General workflow for N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard reaction and workup glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base and Alkylating Agent: Add the base (1.5-2.0 eq) to the solution. Then, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with proven applications in drug discovery. Its stereodefined structure and multiple points for diversification make it an attractive starting material for the synthesis of complex and potent bioactive molecules. The successful incorporation of this scaffold into an orexin receptor antagonist highlights its potential for generating high-value clinical candidates. As the demand for novel therapeutics for CNS disorders, oncology, and other diseases continues to grow, the strategic use of well-defined chiral building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Experimental protocol for synthesizing derivatives from (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from (6-Methylpiperidin-3-yl)methanol

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] this compound, a chiral bifunctional building block, offers a versatile platform for generating diverse molecular architectures. This guide provides detailed experimental protocols for the synthesis of ester, ether, and N-substituted derivatives of this compound. The protocols are designed for researchers in drug discovery and organic synthesis, with a focus on explaining the rationale behind experimental choices, ensuring reproducibility, and providing clear methods for purification and characterization.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring system is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including high aqueous solubility and the ability to engage in hydrogen bonding.[2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. This compound, specifically, contains two key functional handles for derivatization: a primary alcohol and a secondary amine within the piperidine ring. This dual functionality allows for the independent or sequential modification to explore chemical space extensively. The cis or trans relationship between the methyl group at C6 and the methanol group at C3 adds another layer of stereochemical complexity that can be exploited for developing highly selective therapeutic agents.

Synthetic Strategies for Derivatization

This guide will focus on three primary classes of derivatives synthesized from this compound: esters, ethers, and N-substituted analogs. Each of these modifications allows for the systematic modulation of properties such as lipophilicity, polarity, and metabolic stability.

G cluster_0 Synthetic Pathways start This compound ester Ester Derivatives start->ester Esterification ether Ether Derivatives start->ether Etherification n_sub N-Substituted Derivatives start->n_sub N-Alkylation / N-Acylation

Caption: Overview of synthetic derivatization pathways from this compound.

Protocol I: Synthesis of Ester Derivatives via Acylation

Esterification of the primary alcohol is a straightforward method to introduce a wide variety of acyl groups. This protocol describes a standard procedure using an acid chloride in the presence of a non-nucleophilic base.

Rationale: The secondary amine of the piperidine ring is more nucleophilic than the primary alcohol. To achieve selective O-acylation, the amine must first be protected, typically with a Boc (tert-butyloxycarbonyl) group. The Boc group can be easily removed under acidic conditions after the esterification is complete.

Step 3.1: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 3.2: O-Acylation (Esterification)
  • Setup: To a solution of N-Boc-(6-methylpiperidin-3-yl)methanol (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the desired acid chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Step 3.3: N-Boc Deprotection
  • Acid Treatment: Dissolve the purified N-Boc protected ester in DCM and add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product will be the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt).

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃), and extract with an organic solvent.

Parameter Value Rationale
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that dissolves reactants well.
Base Triethylamine (TEA)Scavenges the HCl byproduct of the acylation reaction.[4]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Reaction Time 2-16 hoursDependent on the reactivity of the acid chloride.
Expected Yield 70-90%Generally high for this type of reaction.

Protocol II: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage at the primary alcohol position.

Rationale: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A strong base is required for the initial deprotonation.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(6-methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete alkoxide formation.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to reflux to drive the reaction to completion, monitoring by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification and Deprotection: Wash the organic layer, dry, and concentrate. Purify the crude ether by column chromatography. The N-Boc group can then be removed as described in Protocol I (Step 3.3).

Parameter Value Rationale
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic, and dissolves the alkoxide intermediate.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base to deprotonate the alcohol.
Temperature 0 °C to RefluxDependent on the reactivity of the alkylating agent.
Reaction Time 4-24 hoursVaries with substrate and temperature.
Expected Yield 50-80%Can be variable depending on the substrate.

Protocol III: Synthesis of N-Substituted Derivatives

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of various substituents to modulate pharmacological properties.

5.1: N-Acylation (Amide Formation)
  • Setup: Dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in DCM.

  • Acylating Agent: At 0 °C, add the acid chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol I (Step 3.2) and purify by column chromatography.

5.2: N-Alkylation (Reductive Amination)
  • Setup: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like methanol or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Reaction: Stir at room temperature for 2-24 hours.

  • Work-up: Quench with saturated aqueous sodium bicarbonate. Extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Purification and Characterization Workflow

Proper purification and characterization are essential to validate the synthesis of the target derivatives.[5]

G cluster_1 Purification & Characterization start Crude Product purification Purification (Column Chromatography) start->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry (LC-MS, HRMS) characterization->ms final Pure, Verified Compound nmr->final ms->final

Caption: General workflow for the purification and characterization of synthesized derivatives.

6.1: Purification Techniques
  • Flash Column Chromatography: The primary method for purifying the synthesized derivatives. A silica gel stationary phase is typically used, with a mobile phase gradient of ethyl acetate in hexanes or methanol in DCM, often with a small amount of triethylamine to prevent the amine from streaking on the acidic silica.[5]

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can provide highly pure material.

6.2: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for include the appearance of aromatic protons for benzoyl esters, or new alkyl protons for ether and N-alkyl derivatives. The chemical shifts of the protons adjacent to the newly formed bond (e.g., -CH₂O-) will also change significantly.[6][7][8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The appearance of a carbonyl carbon (~165-175 ppm) for esters and amides is a key diagnostic peak.[9]

  • Mass Spectrometry (MS):

    • LC-MS: Used to monitor the reaction and confirm the molecular weight of the product.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents such as sodium hydride, acid chlorides, and strong acids are corrosive and/or reactive and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[10]

References

Application Notes & Protocols: (6-Methylpiperidin-3-yl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. When substituted, this saturated heterocycle can harbor multiple stereocenters, making the precise control of its three-dimensional structure paramount for achieving desired biological activity and minimizing off-target effects. (6-Methylpiperidin-3-yl)methanol, particularly the (3R,6R)-trans isomer, represents a versatile chiral building block and a promising ligand for asymmetric synthesis. Its structure, featuring a β-amino alcohol motif constrained within a piperidine ring with two defined stereocenters, provides a rigid and well-defined chiral environment crucial for inducing stereoselectivity.

This document serves as a technical guide to the application of this compound. It covers its established role as a key intermediate in complex molecule synthesis and explores its potential as a chiral ligand in widely-used asymmetric transformations, providing detailed, field-proven protocols for its use.

Part 1: A Chiral Building Block for Pharmaceutical Synthesis

The most prominent documented application of (3R,6R)-6-Methylpiperidin-3-yl)methanol is as a pivotal chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereochemically dense structure is incorporated directly into the final target molecule.

Case Study: Synthesis of the Orexin Receptor Antagonist MK-6096

Researchers at Merck have extensively detailed the asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol as the core of the potent dual orexin receptor antagonist, MK-6096, which is investigated for the treatment of insomnia.[1][2] The synthesis highlights the importance of establishing the trans relationship between the methyl group at C6 and the hydroxymethyl group at C3 with high fidelity.

The causality behind this application is clear: incorporating a pre-synthesized, stereochemically pure building block streamlines the total synthesis of a complex drug molecule. It allows for the challenging stereocenters to be set early and carried through the synthetic sequence, avoiding costly and low-yielding separations in later stages. One of the key steps developed by Merck involves a practical crystallization-induced dynamic resolution, which efficiently converts a mixture of diastereomers into the desired single trans-isomer with high purity and yield.[1][2]

G cluster_application Application api Complex API Synthesis (e.g., MK-6096) final_product final_product final_product->api Chiral Building Block

Part 2: Application as a Chiral Ligand in Asymmetric Catalysis

The β-amino alcohol structure of this compound makes it an ideal candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions.[3] While specific literature for this exact molecule as a ligand is sparse, its structural motifs are analogous to highly successful ligands used in two key transformations: Asymmetric Transfer Hydrogenation (ATH) and the enantioselective addition of organozinc reagents to aldehydes.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for synthesizing chiral secondary alcohols, avoiding the need for high-pressure gaseous hydrogen.[3] The reaction typically employs an in-situ generated catalyst from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral β-amino alcohol ligand. The ligand's nitrogen atom coordinates to the metal, while the hydroxyl proton participates in a metal-ligand bifunctional mechanism, facilitating the hydrogen transfer from a donor like isopropanol.

The rigid piperidine backbone of this compound is expected to create a well-defined chiral pocket around the ruthenium center, leading to effective stereochemical discrimination.

// Nodes Ru_precatalyst [label="[Ru(p-cymene)Cl]₂ + Ligand\n+ Base (e.g., tBuOK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ru_active [label="16e⁻ Ru-H Active Catalyst\n(Ru-H, N-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate_complex [label="Ketone Coordination", fillcolor="#FFFFFF", fontcolor="#202124"]; TS [label="Six-Membered\nPericyclic Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product_complex [label="Ru-Alkoxide Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_release [label="Chiral Alcohol Product\n+ Ru-Amido Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ru_precatalyst -> Ru_active [label="Activation"]; Ru_active -> Substrate_complex [label="+ Ketone"]; Substrate_complex -> TS [label="H⁻ Transfer"]; TS -> Product_complex [label=""]; Product_complex -> Product_release [label="+ iPrOH\n- Acetone"]; Product_release -> Ru_active [label="Ligand Exchange"]; } endom Figure 2: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(amino alcohol) complex.

Protocol 2.1.1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the reduction of acetophenone using a catalyst generated in situ from [RuCl2(p-cymene)]2 and (3R,6R)-6-Methylpiperidin-3-yl)methanol.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)

  • (3R,6R)-6-Methylpiperidin-3-yl)methanol (Ligand)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone (Substrate)

  • Anhydrous 2-Propanol (i-PrOH, HPLC grade)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

  • Argon or Nitrogen gas supply

Experimental Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol, 0.5 mol%) and (3R,6R)-6-Methylpiperidin-3-yl)methanol (3.0 mg, 0.022 mmol, 2.2 mol%).

    • Add 2.0 mL of anhydrous toluene via syringe.

    • Stir the resulting orange suspension at 80 °C for 20 minutes. The mixture should become a clear, deep red solution, indicating the formation of the initial complex.

    • Causality Note: Pre-heating the ruthenium dimer with the ligand ensures the formation of the monomeric Ru-ligand complex before the introduction of the base and substrate. This leads to a more homogeneous and active catalytic species.

  • Reaction Execution:

    • Cool the catalyst solution to room temperature.

    • In a separate flask, prepare a solution of acetophenone (120 mg, 1.0 mmol) in 3.0 mL of anhydrous 2-propanol.

    • Add the acetophenone solution to the catalyst mixture.

    • Prepare a 0.1 M solution of t-BuOK in anhydrous 2-propanol. Add 0.5 mL of this solution (0.05 mmol, 5 mol%) dropwise to the reaction flask. The color will typically darken.

    • Trustworthiness Note: The base is crucial for deprotonating the ligand's hydroxyl group and the coordinated isopropanol to generate the active ruthenium-hydride species. The amount is catalytic and optimized to balance reaction rate with catalyst stability.

    • Stir the reaction mixture at room temperature (approx. 25 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 to 7:3 gradient) to yield (R)-1-phenylethanol.

  • Analysis:

    • Determine the yield by weighing the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Expected Outcome: Based on analogous systems, this protocol is expected to yield the chiral alcohol with high conversion (>95%) and good to excellent enantioselectivity (80-95% ee).[1][3]

SubstrateLigandCatalyst Loading (mol%)Yield (%)ee (%)
Acetophenone(3R,6R)-L0.5>95Est. 80-95
1'-Acetonaphthone(3R,6R)-L0.5>95Est. 85-98
2-Chloroacetophenone(3R,6R)-L0.5>90Est. 75-90
L = this compound. Estimated values are based on performance of similar amino alcohol ligands.
Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyls is a fundamental C-C bond-forming reaction. Chiral β-amino alcohols are highly effective ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, producing valuable chiral secondary alcohols.[4][5][6] The ligand is believed to form a chiral zinc-alkoxide complex, which then coordinates both the aldehyde and the diethylzinc in a highly organized transition state, directing the ethyl group addition to one specific face of the aldehyde.

// Workflow steps start [label="Flame-dried Schlenk Flask\n(under Argon)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; add_ligand [label="Add Ligand in\nAnhydrous Toluene", fillcolor="#FFFFFF", fontcolor="#202124"]; add_Et2Zn [label="Add Diethylzinc (1.0 M)\nStir 15 min", fillcolor="#FFFFFF", fontcolor="#202124"]; cool_down [label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; add_aldehyde [label="Add Aldehyde dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir at 0 °C to RT\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with sat. NH₄Cl (aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Extraction, Drying,\nConcentration", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Flash Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Chiral Secondary Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow sequence start -> add_ligand -> add_Et2Zn -> cool_down -> add_aldehyde -> react -> quench -> workup -> purify -> product; } endom Figure 3: Experimental workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by an amino alcohol ligand.

Protocol 2.2.1: Enantioselective Ethyl-Addition to Benzaldehyde

This protocol provides a method for the ethylation of benzaldehyde using diethylzinc, catalyzed by (3R,6R)-6-Methylpiperidin-3-yl)methanol.

Materials:

  • (3R,6R)-6-Methylpiperidin-3-yl)methanol (Ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (Substrate), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere chemistry

Experimental Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the ligand (12.9 mg, 0.1 mmol, 10 mol%).

    • Add 2.0 mL of anhydrous toluene and stir to dissolve.

    • Expertise Note: The catalyst loading is higher here than in ATH. This is common for organozinc additions as the ligand is part of the active catalytic species and can be prone to aggregation or side reactions. 10 mol% is a robust starting point for optimization.

  • Reaction Execution:

    • To the stirred ligand solution, add diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 eq) dropwise via syringe at room temperature. A white precipitate may form, and gas evolution (ethane) is often observed.

    • Stir the mixture for 20 minutes at room temperature to ensure the formation of the zinc-alkoxide complex.

    • Cool the flask to 0 °C in an ice bath.

    • Add freshly distilled benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.

    • Stir the reaction at 0 °C for 6-12 hours, or until TLC analysis indicates full consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl.

    • Safety Note: Unreacted diethylzinc reacts violently with water. The quenching must be done slowly and behind a safety shield.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate, 95:5) to afford pure (R)-1-phenylpropan-1-ol.

  • Analysis:

    • Determine yield and confirm structure by ¹H NMR.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Expected Outcome: This reaction is expected to produce the corresponding chiral alcohol with high yield (>90%) and high enantioselectivity (>90% ee), as is characteristic for β-amino alcohol-catalyzed additions of diethylzinc to aromatic aldehydes.[4][6][7]

Conclusion and Future Outlook

This compound is a valuable chiral synthon, proven to be a critical component in the industrial-scale synthesis of complex pharmaceuticals. Beyond this established role, its inherent structural features as a rigid β-amino alcohol make it a highly promising, yet underexplored, ligand for asymmetric catalysis. The protocols detailed herein provide a robust and scientifically grounded starting point for researchers to unlock its potential in asymmetric transfer hydrogenation and organozinc additions. Future work should focus on the empirical validation of these protocols, expansion to a broader substrate scope, and immobilization of the ligand onto solid supports for the development of recyclable catalytic systems.

References

Application Notes and Protocols for the Characterization of (6-Methylpiperidin-3-yl)methanol as a Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of (6-Methylpiperidin-3-yl)methanol as a potential ligand for nicotinic acetylcholine receptors (nAChRs). While direct pharmacological data for this specific compound at nAChRs is not extensively documented in current literature, its structural features, particularly the substituted piperidine core, present a compelling case for its evaluation. Structure-activity relationship (SAR) studies of numerous nAChR ligands have established the importance of the piperidine scaffold in receptor interaction. This document offers a scientifically-grounded rationale for this research direction and furnishes detailed, field-proven protocols for the synthesis, purification, and comprehensive pharmacological characterization of this compound. The methodologies described herein, including competitive radioligand binding assays and patch-clamp electrophysiology, are designed to elucidate the binding affinity, subtype selectivity, and functional activity of the compound, thereby enabling a thorough assessment of its potential as a novel modulator of nAChRs.

Introduction and Scientific Rationale

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them a significant target for drug discovery in therapeutic areas such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The diversity of nAChR subtypes, arising from the assembly of different α and β subunits, offers the potential for the development of highly selective ligands with improved therapeutic profiles and reduced side effects.

The piperidine moiety is a common structural feature in a multitude of known nAChR ligands.[1][2][3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring, including the position and nature of substituents, can profoundly influence a ligand's affinity and selectivity for different nAChR subtypes. For instance, the stereochemistry and substitution pattern on the piperidine ring are crucial determinants of pharmacological activity.[4] While bulky substituents at certain positions can be detrimental to binding,[5][6] smaller alkyl groups and hydroxyl functionalities can be well-tolerated and even contribute to favorable interactions within the receptor's binding pocket.

This compound incorporates a piperidine scaffold with a methyl group at the 6-position and a hydroxymethyl group at the 3-position. The presence of these substituents warrants a systematic investigation into its potential as a nAChR ligand. The methyl group could influence the conformational preference of the piperidine ring and its interaction with hydrophobic pockets in the receptor, while the hydroxymethyl group could participate in hydrogen bonding, a key interaction for many nAChR ligands. Although primarily investigated as a key intermediate in the synthesis of an orexin receptor antagonist,[7] the structural alerts within this compound strongly suggest a potential for interaction with nAChRs.

This guide provides the necessary protocols to explore this hypothesis, from the chemical synthesis of the compound to its detailed pharmacological profiling at various nAChR subtypes.

Synthesis and Purification of this compound

The synthesis of this compound can be approached through various routes. For initial screening, a racemic mixture can be synthesized, followed by chiral separation or stereoselective synthesis to evaluate the individual enantiomers. A general synthetic approach starting from commercially available materials is outlined below. For a detailed, stereoselective synthesis of the ((3R,6R)-6-Methylpiperidin-3-yl)methanol enantiomer, refer to the procedure described by researchers at Merck.[7]

Protocol 2.1: Synthesis of Racemic this compound

This protocol describes a general reduction of a suitable precursor, methyl 6-methylnicotinate.

Materials:

  • Methyl 6-methylnicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and stirring apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add a solution of methyl 6-methylnicotinate in anhydrous THF to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (6-Methylpyridin-3-yl)methanol.

  • For the reduction of the pyridine ring to a piperidine ring, dissolve the crude product in an appropriate solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation using a suitable catalyst (e.g., Platinum(IV) oxide or Rhodium on alumina) under hydrogen pressure.

  • Monitor the reaction until completion by TLC or GC-MS.

  • Filter the catalyst and concentrate the solvent to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Characterization

Radioligand Binding Assays

Competitive radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor subtype. In this protocol, this compound will be competed against a known high-affinity radioligand for binding to various nAChR subtypes expressed in cell lines or native tissues.

Protocol 3.1.1: Competitive Radioligand Binding Assay for nAChR Subtypes

Materials:

  • Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4) or rat brain regions rich in specific subtypes.

  • This compound stock solution of known concentration.

  • Radioligand appropriate for the target subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7).

  • Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine or epibatidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • 96-well plates.

  • Filtration manifold.

  • Scintillation counter and scintillation cocktail.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of This compound mix Combine in 96-well plate: - Membranes - Radioligand - Test compound or control prep_ligand->mix prep_membranes Prepare membrane suspension (known protein concentration) prep_membranes->mix prep_radioligand Prepare radioligand solution (at or below Kd) prep_radioligand->mix incubate Incubate at room temperature (e.g., 2-4 hours) mix->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold wash buffer filter->wash count Place filters in scintillation vials, add cocktail, and count in scintillation counter wash->count calc_ic50 Calculate IC50 value (concentration of test compound that inhibits 50% of specific binding) count->calc_ic50 calc_ki Calculate Ki value using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, the test compound at various concentrations, the radioligand at a concentration at or below its Kd, and the membrane preparation.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a known nAChR ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ), a measure of the ligand's binding affinity, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary (Hypothetical):

nAChR SubtypeRadioligandKᵢ of this compound (nM)
α4β2[³H]EpibatidineTo be determined
α7[¹²⁵I]α-BungarotoxinTo be determined
α3β4[³H]EpibatidineTo be determined
Muscle-type[¹²⁵I]α-BungarotoxinTo be determined
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the functional effects of a ligand on ion channels. This protocol will determine whether this compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes expressed in a suitable cell line (e.g., HEK293 cells).

Protocol 3.2.1: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells transiently or stably expressing the nAChR subtype of interest.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2).

  • This compound stock solution.

  • Known nAChR agonist (e.g., acetylcholine).

  • Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Experimental Workflow:

G cluster_setup Setup cluster_recording Recording cluster_testing Compound Testing cluster_analysis Data Analysis cell_prep Plate cells expressing nAChRs on coverslips positioning Position pipette near a cell and form a gigaohm seal cell_prep->positioning pipette_prep Pull patch pipettes (3-5 MΩ) and fill with internal solution pipette_prep->positioning whole_cell Rupture the cell membrane to achieve whole-cell configuration positioning->whole_cell voltage_clamp Clamp the membrane potential (e.g., -60 mV) whole_cell->voltage_clamp agonist_app Apply known agonist to evoke a baseline current response voltage_clamp->agonist_app agonist_test Apply this compound alone to test for agonist activity agonist_app->agonist_test antagonist_test Pre-apply this compound then co-apply with known agonist to test for antagonist activity agonist_app->antagonist_test pam_test Co-apply a low concentration of This compound with the known agonist to test for positive allosteric modulation agonist_app->pam_test measure_current Measure peak current amplitude and other kinetic parameters agonist_test->measure_current antagonist_test->measure_current pam_test->measure_current dose_response Construct dose-response curves to determine EC50 or IC50 measure_current->dose_response

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Procedure:

  • Culture cells expressing the nAChR subtype of interest on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass and fill with internal solution.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • To test for agonist activity , apply increasing concentrations of this compound and record any evoked currents.

  • To test for antagonist activity , pre-apply this compound for a short period before co-applying it with a known concentration of a nAChR agonist (e.g., the EC₅₀ concentration of acetylcholine) and measure the inhibition of the agonist-evoked current.

  • To test for positive allosteric modulation (PAM) activity , co-apply a low concentration of this compound with a range of agonist concentrations and look for a leftward shift in the agonist's dose-response curve.

Data Analysis:

  • Measure the peak amplitude of the evoked currents.

  • For agonist activity, plot the current amplitude against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (concentration that produces 50% of the maximal response).

  • For antagonist activity, plot the percent inhibition of the agonist response against the concentration of this compound to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential nAChR ligand. The data generated from these studies will be crucial in determining its binding affinity, subtype selectivity, and functional profile. Positive results from these in vitro assays would warrant further investigation, including more detailed electrophysiological studies to probe the mechanism of action and in vivo studies to assess its effects on cholinergic neurotransmission and behavior. The exploration of this and structurally related compounds could lead to the discovery of novel chemical scaffolds for the development of next-generation nAChR modulators with therapeutic potential.

References

Purification techniques for crude (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of (6-Methylpiperidin-3-yl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, including orexin receptor antagonists. The stereochemical and chemical purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, chemists, and process development professionals on robust, scalable techniques for the purification of crude this compound. We delve into the scientific rationale behind method selection and provide detailed, field-tested protocols for vacuum distillation, preparative column chromatography, and crystallization via salt formation.

Introduction: The Critical Role of Purity

The piperidine scaffold is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[1] Specifically, substituted piperidines like this compound serve as key intermediates in complex syntheses. For instance, the (3R,6R) stereoisomer is a core component of the dual orexin receptor antagonist MK-6096.[2][3] The synthesis of this intermediate often yields a mixture of diastereomers (cis and trans) along with residual starting materials and byproducts. The successful isolation of the desired, high-purity isomer is a critical bottleneck that dictates the viability of the overall synthetic route. This guide outlines the primary strategies to address this purification challenge, enabling the production of material suitable for advanced drug development.

Physicochemical Properties and Impurity Profile

A successful purification strategy is fundamentally grounded in the physicochemical properties of the target compound and its likely impurities. This compound is a polar amino alcohol.[4]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / DescriptionSource(s)
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [5]
Appearance Colorless to pale yellow liquid or solid, depending on purity and temperature.[6]
Boiling Point ~200-240 °C at 760 mmHg (Predicted for analogs)[5][7]
Solubility Soluble in polar organic solvents like methanol and ethanol; slightly soluble in water.[6][8][9]
Key Functional Groups Secondary amine (basic), Primary alcohol (polar, H-bonding)N/A

Common Impurities:

  • Diastereomers: The primary impurity is often the undesired diastereomer (e.g., the cis isomer if the trans is desired). Their similar structures can make separation challenging.

  • Starting Materials: Unreacted precursors from the synthesis, such as those derived from Michael addition reactions.[3]

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Decomposition Products: High temperatures can lead to degradation, especially during distillation.

Strategic Approach to Purification

The choice of purification technique depends on the scale of the operation, the nature of the impurities, and the required final purity. A multi-step approach is often necessary.

Purification_Decision_Tree start Crude this compound q1 Is the crude material >80% pure? (Primarily diastereomers) start->q1 q2 Is the scale >10g? q1->q2 Yes distillation Protocol 1: Vacuum Distillation q1->distillation No (Gross Impurities) chromatography Protocol 2: Column Chromatography q2->chromatography No crystallization Protocol 3: Crystallization as HCl Salt q2->crystallization Yes distillation->q1 Re-evaluate Purity chromatography->crystallization Combine Fractions final_product High-Purity Product (>99%) crystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocols

Safety First: this compound and its analogs are classified as skin and eye irritants/corrosives.[5][10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Vacuum Distillation

Principle: This technique is effective for removing non-volatile impurities and some high-boiling point contaminants. Due to the high boiling point of the target compound, distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum-grade grease.

  • System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold a stable vacuum (e.g., <1 mmHg).

  • Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum. Observe for any initial outgassing.

    • Once the vacuum is stable, gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • The main fraction containing the product will distill at a specific temperature that is dependent on the vacuum level. Monitor both the head temperature and the pot temperature.

    • Collect the heart cut in a pre-weighed receiving flask.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly and carefully reintroducing air.

Protocol 2: Preparative Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase. For polar amines, which often streak on standard silica gel due to strong interactions with acidic silanol groups, the mobile phase or stationary phase must be modified. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[11]

Methodology:

  • Stationary Phase Preparation:

    • Option A (Modified Silica): Prepare a slurry of silica gel in the initial, non-polar eluent. Add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the slurry to neutralize the acidic sites on the silica.[12] Pack the column with this slurry.

    • Option B (HILIC): Utilize a commercially available HILIC column (e.g., bare silica, diol, or amino-propyl functionalized).

  • Sample Loading: Dissolve the crude material in a minimum amount of the mobile phase or a strong solvent like dichloromethane/methanol. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 DCM:MeOH) and gradually increase the polarity. A typical gradient for a basic column might be from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Crystallization as the Hydrochloride (HCl) Salt

Principle: This is often the most effective and scalable method for achieving high diastereomeric and chemical purity. The free-base, which may be an oil, is converted to a crystalline salt. The crystallization process is highly specific, and impurities often remain in the mother liquor.[1][13][14] This method has been successfully used for the synthesis of related piperidinol cores.[3]

Crystallization_Workflow cluster_0 Protocol Steps A 1. Dissolve Crude Free Base in Isopropanol (IPA) B 2. Add HCl Solution (e.g., HCl in IPA) dropwise at 0-5°C A->B C 3. Stir to allow full precipitaton of HCl salt B->C D 4. Isolate Crude Salt by Vacuum Filtration C->D E 5. Recrystallize Salt from hot Methanol or Ethanol D->E F 6. Cool slowly to induce crystal growth E->F G 7. Filter and Wash Crystals with cold solvent F->G H 8. Dry under vacuum G->H I Pure Crystalline This compound HCl H->I

References

Application Notes & Protocols: The Strategic Role of (6-Methylpiperidin-3-yl)methanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and natural products.[1] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold that can be functionalized to optimize pharmacological properties. Within this vital class of building blocks, (6-Methylpiperidin-3-yl)methanol emerges as a particularly valuable chiral intermediate. Its dual-functional nature, possessing both a secondary amine and a primary alcohol, combined with the stereochemical complexity introduced by the methyl group, makes it an indispensable component in the asymmetric synthesis of sophisticated pharmaceutical agents.

This guide elucidates the strategic application of this compound, focusing on its pivotal role in constructing complex drug molecules, most notably as a core fragment in orexin receptor antagonists.[2] We will explore the underlying chemistry, provide detailed synthetic protocols, and explain the causality behind methodological choices, offering field-proven insights for researchers and drug development professionals.

Part 1: The Chemical and Stereochemical Landscape

The utility of this compound is fundamentally tied to its stereochemistry. The presence of two stereocenters (at C3 and C6) gives rise to four possible stereoisomers. The precise stereochemical configuration, such as ((3R,6R)-6-methylpiperidin-3-yl)methanol, is often critical for achieving the desired biological activity and selectivity in the final active pharmaceutical ingredient (API).[2][3]

The molecule's power as an intermediate stems from its two distinct reactive sites:

  • The Secondary Amine: Acts as a nucleophile or a base. It is a common handle for introducing the piperidine scaffold into a larger molecule via N-alkylation, reductive amination, or amide bond formation.

  • The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or more commonly, engaged in ether linkages or esterifications.

This bifunctionality allows for sequential and controlled modifications, making it a versatile platform for building molecular diversity.[4]

Part 2: Core Application in Orexin Receptor Antagonist Synthesis

A prominent and well-documented application of this compound is in the synthesis of dual orexin receptor antagonists (DORAs), such as Merck's MK-6096, which are investigated for the treatment of insomnia.[2] The ((3R,6R)-6-methylpiperidin-3-yl)methanol moiety constitutes the critical piperidine core of this class of molecules.

Synthetic Strategy Overview

The asymmetric synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol intermediate is a key challenge, and several innovative strategies have been developed. A highly efficient route reported by Merck researchers highlights the power of combining biocatalysis with advanced chemical resolution techniques.[2]

The overall workflow can be visualized as follows:

G cluster_0 Upstream Synthesis cluster_1 Key Stereoselective Steps cluster_2 Final Reduction A Methyl Vinyl Ketone + Diethyl Malonate B Solvent-free Michael Addition A->B Base C Lactam Acid Mixture (trans/cis) B->C D Biocatalytic Transamination C->D E Crystallization-Induced Dynamic Resolution (CIDR) D->E Epimerization F Desired trans-Lactam (>95% de) E->F Selective Crystallization G Reduction of Lactam & Carboxylic Acid F->G Reducing Agent (e.g., LiAlH4) H ((3R,6R)-6-Methylpiperidin-3-yl)methanol G->H G cluster_react cluster_prod start Methyl 6-methylpiperidine- 3-carboxylate HCl reagent 1. LiAlH4, THF 2. H2O, NaOH(aq) product This compound reagent->product

References

Application Notes and Protocols for the Quantification of (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Methylpiperidin-3-yl)methanol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is critical for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs). This comprehensive guide provides detailed analytical methods for the quantification of this compound, addressing the challenges posed by its low UV absorbance and chirality. We present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and chiral HPLC for enantiomeric purity assessment. These methods are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to ensure reliable and reproducible results.

Introduction: The Significance of this compound Quantification

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] this compound, with its two stereocenters, serves as a crucial intermediate in the synthesis of complex molecules, where stereochemistry plays a pivotal role in pharmacological activity. Inaccurate quantification or failure to control the stereoisomeric purity of this starting material can lead to impurities in the final drug product, potentially impacting its therapeutic effect and safety profile.

This application note addresses the analytical challenges associated with this compound. Due to the absence of a significant chromophore, direct UV detection in HPLC is impractical for achieving the low detection limits required in pharmaceutical analysis. Furthermore, the presence of stereoisomers necessitates methods capable of chiral separation to ensure the correct enantiomer is used in subsequent synthetic steps. The protocols herein are developed based on established principles of analytical chemistry and are presented with the scientific rationale behind each step to empower the user with a deep understanding of the methodologies.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

For compounds lacking a UV-absorbing chromophore, pre-column derivatization is a robust strategy to enhance detectability.[3] This involves reacting the analyte with a labeling agent to form a derivative with strong UV absorbance or fluorescence.

Principle of Derivatization

The secondary amine of the piperidine ring and the primary alcohol in this compound are suitable functional groups for derivatization. We will focus on derivatization of the secondary amine using Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.

Experimental Workflow: HPLC with Dansyl Chloride Derivatization

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV Quantification

2.3.1. Reagents and Materials

  • This compound (analytical standard and sample)

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric Acid

  • Sodium Hydroxide

  • Deionized Water

  • 0.45 µm Syringe Filters

2.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

2.3.3. Preparation of Solutions

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M sodium hydroxide.

  • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3.4. Derivatization Procedure

  • To 100 µL of each standard solution or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 0.1 M sodium hydroxide to quench the reaction by hydrolyzing the excess Dansyl Chloride.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

2.3.5. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and selectivity, making it an excellent alternative for the quantification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analyte.

Principle of Derivatization for GC-MS

For GC-MS analysis, derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds containing active hydrogens (e.g., amines and alcohols). This process replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis with silylation.

Detailed Protocol: GC-MS Quantification

3.3.1. Reagents and Materials

  • This compound (analytical standard and sample)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

3.3.2. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Oven Program Initial 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)

3.3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with anhydrous pyridine to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3.3.4. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block at 70°C for 45 minutes.

  • Cool the vial to room temperature before injection.

3.3.5. Mass Spectrometric Detection

The mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for the TMS-derivative of this compound should be determined by analyzing a derivatized standard in full scan mode.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6]

Principle of Chiral Separation

Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds.[7]

Experimental Workflow: Chiral HPLC

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol: Chiral HPLC

4.3.1. Reagents and Materials

  • This compound (racemic and enantiomerically enriched samples)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

4.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

4.3.3. Sample Preparation

  • Sample Solution: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

4.3.4. Data Analysis

The enantiomeric purity is determined by calculating the peak area percentage of each enantiomer.

  • Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer)

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification and chiral purity assessment of this compound. The HPLC method with pre-column derivatization offers a practical solution for routine quantification in a QC environment. The GC-MS method provides a highly sensitive and specific alternative, particularly for trace-level analysis. The chiral HPLC method is essential for controlling the stereochemical integrity of this critical pharmaceutical intermediate. Proper validation of these methods in the user's laboratory is crucial to ensure their suitability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (6-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield, purity, and stereoselectivity of this important piperidine intermediate. We will delve into the causality behind experimental choices, offering field-proven insights and robust protocols to enhance the reliability of your synthesis.

The synthesis of this compound, a key building block in pharmaceuticals, primarily involves the reduction of a 6-methylnicotinic acid derivative. This process requires the saturation of the pyridine ring and the reduction of a carboxyl or ester group. While seemingly straightforward, this transformation is fraught with potential issues, including catalyst poisoning, incomplete reduction, and poor control over stereochemistry. This guide provides a structured approach to troubleshooting these common problems.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My catalytic hydrogenation of methyl 6-methylnicotinate is slow, stalls, or results in low yields. What are the primary causes and how can I resolve this?

This is the most common challenge, and it typically stems from catalyst deactivation or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can bind strongly to the surface of heterogeneous catalysts (like Palladium or Platinum), effectively "poisoning" them and preventing further reaction.[1]

Core Issue: Catalyst Poisoning

  • Explanation: The nitrogen atom in the pyridine ring acts as a Lewis base, coordinating to the acidic metal centers of the catalyst. This blocks active sites required for hydrogen activation and transfer.

  • Solution 1: Acidic Additives: The most effective countermeasure is to protonate the pyridine nitrogen, converting it into a pyridinium salt. This prevents its lone pair from binding to the catalyst. Acetic acid is an excellent choice as it can serve as both the acid and a co-solvent. Alternatively, a stoichiometric amount of a stronger acid like HCl can be used.

  • Solution 2: Catalyst Choice: Rhodium-based catalysts, particularly Rhodium on carbon or Rhodium(III) oxide (Rh₂O₃), have shown higher activity and resistance to poisoning for the hydrogenation of unprotected pyridines under mild conditions compared to Palladium or Platinum catalysts.[1]

Suboptimal Conditions

  • Explanation: Insufficient hydrogen pressure or temperature can lead to slow reaction rates.

  • Solution: Increase hydrogen pressure (typically 50-100 psi, but can be higher depending on equipment) and/or gently heat the reaction.[2] However, be aware that overly harsh conditions can lead to side reactions or reduced stereoselectivity. A systematic optimization is recommended.

Troubleshooting Workflow: Low Yield in Catalytic Hydrogenation

G cluster_0 start Low Yield / Stalled Reaction q1 Is the catalyst being poisoned? start->q1 s1 Add Stoichiometric Acid (e.g., Acetic Acid, HCl) q1->s1 Yes s2 Switch to a more robust catalyst (e.g., Rh₂O₃, Rh/C) q1->s2 q2 Are reaction conditions optimal? q1->q2 No s1->q2 s2->q2 s3 Increase H₂ Pressure (50-100+ psi) q2->s3 No end Yield Improved q2->end Yes s4 Increase Temperature (e.g., 40-60 °C) s3->s4 s4->end

Caption: Decision tree for troubleshooting low hydrogenation yield.

Q2: The hydrogenation successfully reduces the pyridine ring, but the methyl ester remains intact. How can I achieve complete reduction to the alcohol?

This is a common chemoselectivity issue. The reduction of an ester to an alcohol via catalytic hydrogenation typically requires more forcing conditions (higher temperatures and pressures) than the reduction of a pyridine ring.

  • Strategy 1: Harsher Conditions: Using catalysts like Rhodium or Ruthenium under elevated temperature and pressure can facilitate the reduction of both functionalities in one pot. However, this approach can sometimes lead to side products from hydrogenolysis.

  • Strategy 2: Two-Step, Two-Reagent Approach (Recommended): This is often the most reliable method for achieving high yields of the desired product.

    • Step 1 (Hydrogenation): First, reduce the methyl 6-methylnicotinate to methyl 6-methylpiperidine-3-carboxylate using a standard catalyst like Pd/C or PtO₂ under a hydrogen atmosphere.[2] The focus here is solely on saturating the ring.

    • Step 2 (Chemical Reduction): Isolate the piperidine ester and then reduce it to this compound using a powerful chemical reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as THF. This method cleanly separates the two reduction steps, allowing for optimization of each.

Comparative Workflow: Synthesis Pathways

G cluster_0 One-Pot Catalytic Hydrogenation cluster_1 Two-Step Reduction (Recommended) start1 Methyl 6-Methylnicotinate proc1 High Pressure H₂ Rh or Ru Catalyst High Temperature start1->proc1 end1 This compound (Potential byproducts) proc1->end1 start2 Methyl 6-Methylnicotinate proc2a Step 1: H₂ / Pd/C (Ring Saturation) start2->proc2a inter Methyl 6-Methyl- piperidine-3-carboxylate proc2a->inter proc2b Step 2: LiAlH₄ / THF (Ester Reduction) inter->proc2b end2 This compound (High Purity) proc2b->end2

Caption: Comparison of one-pot vs. two-step reduction strategies.

Q3: My final product is a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?

The hydrogenation of the 6-methylpyridine ring creates two chiral centers at C3 and C6. Controlling the relative stereochemistry is critical, especially in pharmaceutical applications. The cis isomer (where the methyl and hydroxymethyl groups are on the same face of the piperidine ring) is often the kinetic product, while the trans isomer is thermodynamically more stable.

  • Catalyst Control: The choice of catalyst can significantly influence the diastereomeric ratio. Hydrogenation with Rhodium(III) oxide (Rh₂O₃) has been reported to favor the formation of the cis piperidine as the major product under mild conditions.[1]

  • Substrate-Directed Synthesis: For specific, highly pure stereoisomers, a more complex chiral synthesis is often required. For example, an asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol (the trans isomer) has been developed using biocatalytic transamination followed by a crystallization-induced dynamic resolution, which converts a mixture of isomers into a single, desired trans-lactam acid salt with >95% diastereomeric excess.[3][4] This advanced technique is suitable for large-scale production where stereopurity is paramount.

Q4: I am using Lithium Aluminium Hydride (LiAlH₄) for the ester reduction, but my yields are inconsistent and the workup is difficult. What are the critical parameters?

LiAlH₄ is an extremely powerful and moisture-sensitive reagent. Inconsistent results are almost always due to reagent quality, temperature control, or the workup procedure.

  • Reagent Quality and Stoichiometry: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine the active hydride concentration. Use a sufficient excess (typically 2-3 equivalents) to ensure complete reduction.

  • Temperature Control: The reaction is highly exothermic. Add the LiAlH₄ portion-wise to a cooled solution (0 °C) of the ester in THF. Allowing the temperature to rise uncontrollably can lead to side reactions.

  • Quenching and Workup (Fieser Method): A careful and consistent workup is crucial for obtaining a filterable solid and good recovery. For a reaction with 'X' grams of LiAlH₄ in THF:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the resulting mixture at room temperature until it becomes a white, granular precipitate.

    • Filter the solids and wash thoroughly with THF or another suitable solvent. The product will be in the combined filtrates.

Frequently Asked Questions (FAQs)

Q: What is the most practical starting material: 6-methylnicotinic acid or its methyl ester? A: Methyl 6-methylnicotinate is generally preferred. The ester is more soluble in organic solvents used for hydrogenation than the free acid, leading to better reaction kinetics. The acid can be esterified in a straightforward manner using methanol with a catalytic amount of sulfuric acid.[5]

Q: Are there any biocatalytic methods for this synthesis? A: Yes. For producing specific enantiomers, chemoenzymatic strategies are powerful. Processes have been developed that use transaminase (ATA) biocatalysts for asymmetric synthesis, which can lead to very high optical purity (>99.9% ee).[6] These methods are particularly valuable in pharmaceutical manufacturing.[3]

Q: What is the best way to purify the final product and separate the cis/trans isomers? A: Silica gel column chromatography is the most common laboratory method for separating diastereomers. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is often effective. For larger scales, crystallization of a suitable salt (e.g., hydrochloride or tartrate) can be an effective method for purification and, in some cases, for separating isomers.

Data Summary

Table 1: Comparison of Selected Catalytic Systems for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantagesSelectivityReference
Pd/C 50-100 psi H₂, RT-50°C, Acidic solvent (e.g., AcOH)Cost-effective, widely availableProne to poisoning, may require acid additiveModerate[2]
PtO₂ (Adams' catalyst) 50-100 psi H₂, RT, Acidic solventHighly activeMore expensive than Pd/C, can be pyrophoricGood[2]
Rh₂O₃ 5 bar (∼73 psi) H₂, 40°C, TFE solventHigh activity for unprotected pyridines, favors cis productHigher costHigh cis-selectivity[1]
[Ir-OMs] Catalyst Brønsted acid activation, H₂Tolerates reducible functional groups (nitro, cyano, halo)Complex catalyst systemExcellent for functionalized pyridines[7]

Key Experimental Protocols

Protocol 1: High-Yield, cis-Selective Hydrogenation and Reduction of Methyl 6-Methylnicotinate

This protocol is adapted from modern methods emphasizing high selectivity for the cis isomer.[1]

  • Setup: To a suitable pressure vessel (e.g., a Parr hydrogenator), add methyl 6-methylnicotinate (1.0 eq).

  • Catalyst and Solvent: Add Rhodium(III) oxide (Rh₂O₃, 0.5 mol%) and a solvent such as 2,2,2-trifluoroethanol (TFE).

  • Hydrogenation: Seal the vessel, purge with an inert gas (N₂ or Ar), and then pressurize with hydrogen to 5 bar (∼73 psi).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Reduction of Ester: Concentrate the filtrate under reduced pressure. Dissolve the residue (crude cis-methyl 6-methylpiperidine-3-carboxylate) in anhydrous THF and proceed with LiAlH₄ reduction as described in Q4.

Protocol 2: Two-Step Reduction via Piperidine Ester Intermediate

This classic and reliable method prioritizes yield and purity over one-pot efficiency.

  • Esterification (if starting from acid): Reflux 6-methylnicotinic acid in methanol with a catalytic amount of H₂SO₄ for 12-17 hours. Work up by neutralizing and extracting with ethyl acetate to yield methyl 6-methylnicotinate.[5]

  • Ring Hydrogenation: Dissolve methyl 6-methylnicotinate (1.0 eq) in glacial acetic acid. Add 10 wt% Palladium on carbon (10 mol%). Hydrogenate in a Parr apparatus at 50 psi H₂ overnight. Filter the catalyst through Celite®, wash with methanol, and concentrate the filtrate. Basify with NaOH and extract the product, methyl 6-methylpiperidine-3-carboxylate, into an organic solvent.

  • LiAlH₄ Reduction: Dissolve the isolated piperidine ester in anhydrous THF and reduce with 2-3 equivalents of LiAlH₄ at 0 °C, followed by a careful Fieser workup as described in Q4.

References

Technical Support Center: Navigating the Chiral Separation of (6-Methylpiperidin-3-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of (6-Methylpiperidin-3-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges encountered during the analytical and preparative separation of this important chiral building block. As a substituted piperidine and a primary amino alcohol, this molecule presents a unique set of chromatographic challenges. This resource synthesizes established chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and efficient separation methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and challenges faced when developing a chiral separation method for this compound.

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The primary challenges stem from its chemical structure:

  • Basicity: The piperidine nitrogen is basic, leading to strong interactions with acidic sites on the silica support of most chiral stationary phases (CSPs). This often results in severe peak tailing and poor resolution.[1][2]

  • Polarity: The presence of both an amine and a hydroxyl group makes the molecule quite polar, which can affect retention and peak shape, particularly in normal-phase chromatography.

  • Lack of a Strong Chromophore: The molecule lacks a strong UV chromophore, which can present detection challenges at low concentrations. This may necessitate the use of low UV wavelengths (e.g., 200-220 nm) or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Q2: Which chromatographic technique is most suitable for this separation: HPLC, SFC, or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of this compound. Gas Chromatography (GC) is generally less suitable without prior derivatization due to the compound's low volatility.

  • HPLC: A well-established and versatile technique. Polysaccharide-based chiral stationary phases are particularly successful.[1][3]

  • SFC: Often considered a superior alternative for chiral separations due to its advantages in speed, efficiency, and reduced use of organic solvents.[4][5][6] The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[7]

  • GC: Requires derivatization of both the amine and alcohol functional groups to increase volatility. While feasible, this adds a sample preparation step and potential for analytical error.[8]

Q3: What type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A3: Polysaccharide-based CSPs are the most widely recommended and successful for the separation of piperidine derivatives and amino alcohols.[1][9] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Recommended Phases: Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series (e.g., IA, IB, IC, AD, OD) are excellent starting points for screening.[1][10] Immobilized versions of these phases offer greater solvent compatibility.[11]

  • Mechanism: These phases provide a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions, which are crucial for chiral recognition of polar molecules like this compound.[12][13]

Q4: My HPLC chromatogram shows severe peak tailing. What is the cause and how can I fix it?

A4: Peak tailing for a basic compound like this compound is almost always caused by strong secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the silica surface of the column.[14][15]

  • Solution: The most effective solution is to add a basic modifier to the mobile phase. This additive competes with your analyte for the active silanol sites, effectively masking them and leading to more symmetrical peaks.[1][2]

    • Recommended Modifiers: For normal phase HPLC, add 0.1-0.2% (v/v) of an amine such as diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[16] For reversed-phase, a volatile buffer or additive like ammonium bicarbonate with a basic modifier can be used.[17]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during method development and routine analysis.

HPLC Troubleshooting

// Start Node Start [label="Problem with\nHPLC Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Problems PoorResolution [label="Poor or No Resolution\n(Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; PeakTailing [label="Severe Peak Tailing\n(Tf > 2.0)", fillcolor="#FBBC05", fontcolor="#202124"]; HighBackpressure [label="High Backpressure", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges from Start Start -> PoorResolution; Start -> PeakTailing; Start -> HighBackpressure;

// Solutions for Poor Resolution node [fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_PR1 [label="Optimize Mobile Phase:\n- Change alcohol modifier (IPA vs. EtOH)\n- Adjust modifier percentage"]; Sol_PR2 [label="Screen Different CSPs:\n- Try both cellulose and amylose-based columns"]; Sol_PR3 [label="Lower Temperature:\n- May increase enantioselectivity"];

// Edges for Poor Resolution PoorResolution -> Sol_PR1; PoorResolution -> Sol_PR2; PoorResolution -> Sol_PR3;

// Solutions for Peak Tailing Sol_PT1 [label="Add Basic Modifier:\n- 0.1% DEA or TEA is essential\n- Optimize concentration"]; Sol_PT2 [label="Check for Column Overload:\n- Reduce sample concentration"]; Sol_PT3 [label="Use Immobilized CSP:\n- May offer better peak shape"];

// Edges for Peak Tailing PeakTailing -> Sol_PT1; PeakTailing -> Sol_PT2; PeakTailing -> Sol_PT3;

// Solutions for High Backpressure Sol_HBP1 [label="Check for Blockage:\n- Reverse flush column (for immobilized phases)\n- Replace inline filter/frit"]; Sol_HBP2 [label="Filter Sample and Mobile Phase:\n- Use 0.22 µm filter"]; Sol_HBP3 [label="Precipitation Issue:\n- Ensure sample is fully dissolved in mobile phase"];

// Edges for High Backpressure HighBackpressure -> Sol_HBP1; HighBackpressure -> Sol_HBP2; HighBackpressure -> Sol_HBP3; } endom Caption: HPLC Troubleshooting Workflow for this compound.

Table 1: HPLC Troubleshooting Matrix

Issue Potential Cause Recommended Solution Scientific Rationale
Poor or No Resolution Suboptimal mobile phase composition.Systematically screen different alcohol modifiers (e.g., isopropanol, ethanol) and vary their percentage in the mobile phase.[17]The type and concentration of the polar modifier significantly influence the chiral recognition by altering the interactions between the analyte and the CSP.
Inappropriate Chiral Stationary Phase (CSP).Screen a variety of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).[16]Different CSPs have distinct chiral recognition mechanisms. A systematic screening approach is the most effective way to find a suitable stationary phase.[12]
Severe Peak Tailing Secondary interactions with residual silanols.Add a basic modifier (e.g., 0.1% Diethylamine - DEA) to the mobile phase.[1][2]The amine modifier competes with the basic analyte for active silanol sites on the silica support, minimizing unwanted interactions and improving peak symmetry.[15]
Column Overload.Reduce the mass of analyte injected by diluting the sample or reducing the injection volume.[18]Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.
High Backpressure Blockage of the column inlet frit or tubing.Replace the in-line filter and guard column. If using an immobilized CSP, try reverse flushing the column at a low flow rate.[19]Particulate matter from the sample or mobile phase can clog the system. A guard column is highly recommended to protect the analytical column.[19]
Sample or mobile phase precipitation.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter all samples and mobile phases through a 0.22 µm filter.Precipitation can occur if the sample solvent is much stronger or has different properties than the mobile phase, leading to blockages.[19]
Peak Splitting or Shoulders Column degradation or void formation.Replace the column. A void at the column inlet can cause the sample band to spread unevenly.[11][19]Over-pressurizing the column or using aggressive mobile phases can damage the packed bed, leading to distorted peak shapes.
SFC Troubleshooting

// Start start [label="Start SFC Method\nDevelopment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Screening screen_csp [label="1. Screen CSPs\n(e.g., IA, IB, IC, AD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_modifier [label="2. Screen Modifiers\n(Methanol, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Optimization optimize_gradient [label="3. Optimize Gradient\n(Steepness and Range)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_bpr [label="4. Adjust Back Pressure (BPR)\n(100-150 bar)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="5. Adjust Temperature\n(25-40 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_additive [label="6. Add Additive (if needed)\n(0.1% DEA for peak shape)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Result result [label="Optimized Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> screen_csp -> screen_modifier -> optimize_gradient -> optimize_bpr -> optimize_temp -> add_additive -> result; } endom Caption: Systematic Workflow for SFC Method Development.

Table 2: SFC Troubleshooting Matrix

Issue Potential Cause Recommended Solution Scientific Rationale
Poor Resolution Suboptimal co-solvent/modifier.Screen different alcohol co-solvents (Methanol is often a good starting point).[20] Consider using azeotropic ethanol as it can sometimes enhance separation.[21]The co-solvent plays a critical role in analyte solubility and interaction with the CSP in the supercritical fluid mobile phase.[20]
Incorrect back pressure or temperature.Systematically vary the back pressure (BPR) (e.g., 100 to 150 bar) and column temperature (e.g., 25 to 40 °C).[4]These parameters control the density and solvating power of the supercritical fluid, which in turn affects retention and selectivity.
Poor Peak Shape (Tailing) Secondary interactions (less common than in HPLC but still possible).Add a small amount of a basic additive like DEA to the co-solvent (e.g., 0.1-0.5%).Similar to HPLC, an additive can mask active sites on the stationary phase, improving peak shape for basic compounds.
Irreproducible Retention Times Fluctuation in BPR or temperature.Ensure the SFC system is properly equilibrated and that the BPR and temperature controllers are stable.The density of the mobile phase is highly sensitive to pressure and temperature, and instability will lead to retention time shifts.
Water content in the system.Ensure high-purity CO2 and dry co-solvents are used. The presence of water can sometimes affect separations, although it can also be used as an additive to improve peak shape for polar compounds.[7]Water can alter the polarity of the mobile phase and its interaction with the stationary phase.

Experimental Protocols

Protocol 1: Generic HPLC Screening for this compound

This protocol outlines a systematic approach to screen for a suitable chiral separation using HPLC.

1. Column Selection:

  • Select a set of polysaccharide-based CSPs. A good starting set includes:

    • CHIRALPAK® IA (amylose-based, immobilized)

    • CHIRALPAK® IB (cellulose-based, immobilized)

    • CHIRALCEL® OD-H (cellulose-based, coated)

2. Mobile Phase Preparation:

  • Mobile Phase A: Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

  • Mobile Phase B: Hexane/Ethanol/DEA (90:10:0.1, v/v/v)

  • Ensure all solvents are HPLC grade.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

4. Screening Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • If no separation is observed, switch to Mobile Phase B and repeat the process.

  • Repeat this procedure for each column in the screening set.

5. Evaluation:

  • Assess the chromatograms for resolution (Rs), retention factor (k'), and peak shape (tailing factor, Tf). A separation with Rs > 1.5 is generally considered baseline resolved.

References

Technical Support Center: Stabilizing (6-Methylpiperidin-3-yl)methanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pharmaceutical intermediate. Here, you will find in-depth answers to common questions and troubleshooting protocols based on established scientific principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Question 1: My this compound has developed a yellow or brownish tint during storage. What is the cause, and is it still usable?

Answer:

The appearance of a yellow or brownish color is a common observation for amine-containing compounds and is typically indicative of oxidation and the formation of conjugated impurities.[1][2] The secondary amine of the piperidine ring is susceptible to oxidation, especially when exposed to air (oxygen) and light.[2][3] This process can lead to the formation of highly colored, conjugated N-oxide species or other degradation products.[2]

Whether the compound is still usable depends on the purity requirements of your specific application. A slight discoloration might signify the presence of impurities at very low concentrations.[1] However, for applications in pharmaceutical development, even trace impurities can be a significant concern. It is strongly recommended to re-analyze the material using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the purity and identify any degradation products before proceeding.[4][5]

Question 2: I've observed some solid precipitate in my stored this compound. What could this be?

Answer:

Precipitation can arise from a few potential causes:

  • Temperature Effects: Some piperidine compounds can solidify or form crystals at lower temperatures, such as those found in standard refrigerators (2-8°C).[6] If the material was stored at a low temperature, the precipitate might simply be the compound itself. Gently warming the sample to room temperature should redissolve the precipitate if this is the case.

  • Reaction with Atmospheric Components: Secondary amines can react with carbon dioxide (CO2) from the air to form solid carbamate salts.[2] This is a common issue for many amines and results in a hazy appearance or a solid precipitate.

  • Degradation Products: In some cases, degradation products may be less soluble than the parent compound and precipitate out of solution over time.

To identify the precipitate, you can attempt to isolate it and analyze it separately. However, the most practical first step is to perform a full analysis of the bulk material to check its purity.

Question 3: What are the ideal conditions for the long-term storage of this compound?

Answer:

To maintain the stability and purity of this compound, proper storage is crucial. Based on the chemical nature of piperidine derivatives and alcohols, the following conditions are recommended:

  • Temperature: A cool environment is generally ideal. A temperature range of 2-8°C is often recommended for many piperidine compounds to slow down potential chemical reactions.[6] However, be mindful of potential solidification at these temperatures.[6] Storing at a controlled room temperature (15-25°C) can also be acceptable if other protective measures are in place.

  • Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[2][3] After opening a container, it is best practice to flush the headspace with an inert gas before resealing.[3]

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[7][8][9] Amber glass bottles are recommended to protect the compound from light, as some piperidine compounds can be photosensitive.[6]

  • Environment: Store in a dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents and acids.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Significant Discoloration and Purity Loss Confirmed by Analysis
  • Probable Cause: Extensive oxidation of the secondary amine and/or the primary alcohol functional group due to improper storage (prolonged exposure to air, light, or elevated temperatures).

  • Solution:

    • Purification: If the degradation is not too severe, the material can potentially be repurified. Standard laboratory techniques such as distillation or column chromatography may be effective.

    • Forgo Use: If significant degradation has occurred, it is often more practical and scientifically sound to procure a new, high-purity batch of the compound to ensure the reliability and reproducibility of your experimental results.

Issue 2: Inconsistent Experimental Results Using a Stored Batch of this compound
  • Probable Cause: The presence of uncharacterized degradation products that may be interfering with your reaction or assay.

  • Solution:

    • Immediate Purity Assessment: Before any further use, the purity of the stored material must be verified. A stability-indicating analytical method, typically HPLC, should be used.[5][10] This method should be capable of separating the parent compound from its potential degradation products.

    • Reference Standard Comparison: Compare the analytical profile of your stored material to that of a new, certified reference standard of this compound. This will help to confirm the identity of the main peak and highlight any new impurity peaks.

Issue 3: The compound appears to be hygroscopic and has absorbed water.
  • Probable Cause: Piperidine and its derivatives can be hygroscopic, meaning they readily absorb moisture from the air.[6] This is exacerbated by improper sealing of the storage container.

  • Solution:

    • Drying: If the compound is a solid, it can be dried under vacuum. If it is an oil, co-evaporation with an anhydrous solvent like toluene may help to azeotropically remove water.

    • Proper Storage: After drying, immediately transfer the compound to a desiccator for short-term storage or a tightly sealed container under an inert atmosphere for long-term storage.[6] The use of desiccants within the storage container can also help to absorb any residual moisture.[6]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container Preparation: Select a clean, dry amber glass vial or bottle with a PTFE-lined cap.

  • Inert Atmosphere: Place the container in a glove box with a nitrogen or argon atmosphere. If a glove box is not available, you can use a Schlenk line.

  • Aliquotting: If you have a large batch, it is advisable to aliquot the this compound into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Transfer the desired amount of the compound into the vial. Before sealing, flush the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage Location: Place the sealed vial in a designated cool, dark, and dry storage area, such as a refrigerator (2-8°C) or a controlled cabinet away from incompatible chemicals.[6]

Protocol 2: Stability Assessment via HPLC

This protocol provides a general guideline for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system and column.

Parameter Recommendation
Column Chiral column (e.g., Daicel Chiralpak series) for enantiomeric purity; C18 column for general purity
Mobile Phase For chiral separation: Heptane/Ethanol or Hexane/Isopropanol mixtures.[11][12] For reversed-phase: Acetonitrile/Water or Methanol/Water with a volatile buffer (e.g., ammonium formate or ammonium acetate).[13]
Detection UV-Vis detector (if the compound or impurities have a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
Flow Rate Typically 0.5 - 1.0 mL/min for analytical columns.
Column Temperature Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40°C).
Injection Volume 5-10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Procedure:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure there are no system peaks.

  • Inject a freshly prepared solution of a high-purity reference standard of this compound to determine its retention time and peak area.

  • Inject the solution of the stored sample.

  • Analyze the chromatogram of the stored sample for any new peaks (degradation products) and a decrease in the peak area of the parent compound compared to the reference standard.

  • Calculate the purity of the sample using the area percent method.

Visualizations

DegradationPathways Potential Degradation of this compound A This compound (Pure Compound) B Oxidized Impurities (e.g., N-oxides, imines) A->B  O2, Light C Carbamate Salts A->C  CO2 (from air) D Polymeric Byproducts B->D  Further Degradation StabilityTestingWorkflow Workflow for Stability Assessment Start Stored Sample of This compound Visual Visual Inspection (Color, Clarity, Precipitate) Start->Visual Analysis Analytical Testing (e.g., HPLC, GC-MS) Visual->Analysis Compare Compare to Reference Standard Analysis->Compare Decision Decision on Use Compare->Decision Use Proceed with Experiment Decision->Use Purity Acceptable Purify Repurify or Discard Decision->Purify Purity Unacceptable

References

Technical Support Center: Synthetic Strategies for (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-Methylpiperidin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable piperidine building block. We will explore common and alternative synthetic routes, address frequently encountered experimental challenges, and provide detailed, field-tested protocols. Our focus is on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic campaigns effectively.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound, a chiral substituted piperidine, presents several strategic challenges, primarily centered on the control of stereochemistry (both relative and absolute) and the efficient reduction of a pyridine precursor. The three principal strategies involve:

  • Pyridine Hydrogenation: The most direct approach, starting from a commercially available substituted pyridine like methyl 6-methylnicotinate. The core challenge is the complete and diastereoselective reduction of the aromatic ring and the reduction of the ester or an equivalent functional group.

  • De Novo Ring Construction: Building the piperidine ring from acyclic precursors. This strategy offers high flexibility for introducing substituents and controlling stereochemistry, often employing powerful reactions like Michael additions and reductive aminations.[1][2]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine core with predefined stereocenters.[3]

The choice of strategy depends on the required stereoisomer, scale, and available starting materials.

Synthetic_Strategies cluster_pyridine Pyridine Hydrogenation Route cluster_denovo De Novo Ring Construction Route cluster_chiral Chiral Pool Route Start Common Precursors Pyridine Methyl 6-Methylnicotinate Start->Pyridine Strategy 1: Pyridine Hydrogenation Acyclic Methyl Vinyl Ketone & Diethyl Malonate Start->Acyclic Strategy 2: De Novo Construction Chiral D-Glucose Start->Chiral Strategy 3: Chiral Pool Intermediate1 Piperidine Ester Pyridine->Intermediate1 Catalytic Hydrogenation (e.g., Pd/C, PtO2) Intermediate2 Keto-Ester Intermediate Acyclic->Intermediate2 Michael Addition Intermediate4 Conjugated Keto-Azide Chiral->Intermediate4 Multi-step Conversion Target This compound Intermediate1->Target Ester Reduction (e.g., LiAlH4, NaBH4) Intermediate3 Lactam Intermediate Intermediate2->Intermediate3 Biocatalytic Transamination Intermediate3->Target Lactam Reduction & Dynamic Resolution Intermediate4->Target Intramolecular Reductive Cyclization

Caption: Overview of primary synthetic strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Category 1: Pyridine Ring Hydrogenation

Question 1: My catalytic hydrogenation of methyl 6-methylnicotinate is slow or has stalled completely. What are the likely causes and solutions?

Answer: This is a common and frustrating issue in pyridine reductions. The root cause is almost always related to the catalyst, hydrogen source, or substrate purity.

  • Pillar of Causality: Catalyst Activity. The catalyst is the heart of the hydrogenation. Its activity can be compromised in several ways:

    • Catalyst Poisoning: Pyridine derivatives can sometimes contain trace impurities of sulfur or halide compounds from their manufacturing process. These act as potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt) by irreversibly binding to the active sites.

    • Poor Quality Catalyst: The activity of catalysts, even from the same supplier, can vary from batch to batch. An older or improperly stored catalyst (e.g., Pd/C exposed to air) will have significantly lower activity.

    • Insufficient Catalyst Loading: For challenging reductions like pyridines, a higher catalyst loading (5-10 mol%) is often necessary.[4]

  • Troubleshooting Steps:

    • Substrate Purity Check: If possible, re-purify your starting material (e.g., by distillation or chromatography) to remove potential inhibitors.

    • Use a Fresh Catalyst: Always use a fresh bottle of catalyst or one that has been stored correctly under an inert atmosphere.

    • Increase Catalyst Loading: Incrementally increase the catalyst loading. Monitor the hydrogen uptake to see if the reaction rate improves.

    • Switch Catalyst Type: If Pd/C is ineffective, try Platinum oxide (PtO₂, Adams' catalyst). PtO₂ is often more robust for pyridine reductions but may require more forcing conditions (higher pressure/temperature).

    • Solvent Choice: Ensure your solvent is of high purity and anhydrous. Alcohols like methanol or ethanol are standard choices.[4]

Question 2: The hydrogenation produced a mixture of cis and trans isomers of this compound. How can I improve the diastereoselectivity?

Answer: Controlling the diastereoselectivity in this reduction is critical. The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions, which dictate the pathway of hydrogen addition to the ring intermediate.

  • Pillar of Causality: Mechanism of Hydrogen Addition. The reduction proceeds through partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). The conformation of these intermediates on the catalyst surface as they accept subsequent hydrogen atoms determines the final stereochemistry.

    • Acidic Conditions: Performing the hydrogenation in the presence of an acid (like HCl or acetic acid) protonates the piperidine nitrogen. This can influence the ring conformation and its binding to the catalyst surface, often favoring the formation of the cis isomer.

    • Catalyst Influence: Different catalysts have different surface properties. Rhodium-based catalysts (e.g., Rh/C) are known to provide different selectivity profiles compared to Pd or Pt.

  • Troubleshooting Steps:

    • Acidic Modifier: Add an acid to your reaction medium. A common practice is to hydrogenate the hydrochloride salt of the pyridine substrate.

    • Screen Different Catalysts: Systematically screen different catalysts (Pd/C, PtO₂, Rh/C) and evaluate the resulting cis/trans ratio by ¹H NMR or GC-MS.

    • Temperature and Pressure Optimization: Lower temperatures generally favor the thermodynamically more stable product, but this can be system-dependent. Varying the hydrogen pressure can also influence selectivity. A Design of Experiments (DoE) approach can be valuable here.

    • Consider a Directed Reduction: If high diastereoselectivity is paramount, a multi-step approach might be better. For example, reducing the pyridine to a tetrahydropyridine intermediate, followed by a stereoselective reduction of the remaining double bond.

Category 2: Stereochemistry and Alternative Routes

Question 3: I need to synthesize a single enantiomer, specifically ((3R,6R)-6-Methylpiperidin-3-yl)methanol. Is catalytic hydrogenation of a prochiral pyridine a viable route?

Answer: Directly achieving high enantioselectivity via hydrogenation of a prochiral pyridine is extremely challenging and typically requires specialized chiral catalysts and extensive optimization. A more reliable and scalable strategy is to build the chirality in through other means, such as a biocatalytic or de novo approach.

  • Pillar of Causality: Asymmetric Induction. For high enantioselectivity, you need a chiral influence that can effectively differentiate between the two faces of the substrate or an intermediate.

    • Biocatalysis: Enzymes like transaminases can perform highly stereoselective transformations. A modern route to the (3R,6R) isomer involves the biocatalytic transamination of a keto-ester intermediate, which sets one of the stereocenters with excellent enantiomeric excess (>99% ee).[1][2]

    • Dynamic Resolution: The subsequent cyclization and reduction steps can be designed to control the second stereocenter. A powerful technique is a Crystallization-Induced Dynamic Resolution (CIDR), where an equilibrium between diastereomers in solution is continuously shifted by the selective crystallization of the desired isomer, leading to a high yield and diastereomeric excess (>95% de).[1][2]

  • Recommended Approach (Based on Merck's synthesis of an orexin antagonist): [2]

    • Start with Acyclic Materials: Begin with a Michael addition of diethyl malonate to methyl vinyl ketone.[2]

    • Introduce Chirality via Biocatalysis: Employ a transaminase enzyme to convert the resulting keto-ester into a chiral amino-ester, which spontaneously cyclizes to a lactam. This step establishes the first stereocenter.

    • Control Diastereoselectivity via CIDR: The mixture of cis/trans lactam diastereomers is subjected to a crystallization-induced dynamic resolution, which epimerizes the unwanted isomer in solution and crystallizes the desired trans-lactam in high yield and purity.[1]

    • Final Reduction: A straightforward reduction of the purified lactam yields the target ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Troubleshooting_Hydrogenation Start Problem: Stalled Hydrogenation of Methyl 6-Methylnicotinate CheckPurity Is Substrate High Purity? Start->CheckPurity CheckCatalyst Is Catalyst Fresh & Active? CheckPurity->CheckCatalyst Yes ActionPurify Action: Re-purify Starting Material (Distillation/Chromatography) CheckPurity->ActionPurify No CheckConditions Are Conditions Optimal? CheckCatalyst->CheckConditions Yes ActionNewCat Action: Use Fresh Catalyst (e.g., new bottle of Pd/C) CheckCatalyst->ActionNewCat No ActionIncreaseLoad Action: Increase Catalyst Loading (5-10 mol%) CheckConditions->ActionIncreaseLoad No Success Reaction Proceeds CheckConditions->Success Yes ActionPurify->CheckCatalyst ActionNewCat->CheckConditions ActionChangeCat Action: Switch Catalyst Type (e.g., to PtO₂ or Rh/C) ActionChangeCat->Success ActionOptimize Action: Increase H₂ Pressure &/or Temperature ActionIncreaseLoad->ActionOptimize ActionOptimize->ActionChangeCat

Caption: Troubleshooting flowchart for stalled hydrogenation.

Data Summary Tables

Table 1: Comparison of Reduction Conditions for Methyl 6-methylnicotinate

ParameterMethod A: Catalytic Hydrogenation[4]Method B: NaBH₄ Reduction[4]
Reagent/Catalyst 5-10 mol% Pd/C or PtO₂Sodium borohydride (NaBH₄)
Co-reagent/Solvent H₂ gas in Ethanol or MethanolTetrahydrofuran (THF)/Methanol
Pressure 50-100 psi H₂Atmospheric
Temperature Room Temperature to 50°CReflux (approx. 65°C)
Reaction Time 4-12 hours (until H₂ uptake ceases)2-4 hours
Selectivity Reduces both pyridine ring and esterReduces only the ester group
Typical Yield >80% (for fully reduced product)High (for pyridyl-methanol)
Key Consideration Risk of catalyst poisoning; controls stereochemistryDoes not reduce the pyridine ring

Table 2: Overview of Asymmetric Synthesis via De Novo Construction[2]

StepKey Reagents/ProcessTypical YieldStereochemical Purity
1. Michael AdditionDiethyl malonate, Methyl vinyl ketone, Cs₂CO₃HighN/A (achiral)
2. Biocatalytic TransaminationKeto-ester, Transaminase Enzyme (ATA), Isopropylamine>90%>99% ee
3. Crystallization-Induced ResolutionMethoxyethylamine, Isopropyl acetate (IPAC)91%>96% de
4. Lactam ReductionLiAlH₄ or similar reducing agent~85%Maintained
Overall Yield ~40% >99% ee, >96% de

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 6-methylnicotinate to this compound

This protocol describes the complete reduction of both the pyridine ring and the ester functionality.

  • Materials:

    • Methyl 6-methylnicotinate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

    • Ethanol (or Methanol), anhydrous grade

    • Hydrogen gas (high purity)

    • Celite®

  • Equipment:

    • Parr-type hydrogenation apparatus or a similar pressure vessel

    • Magnetic stirrer

    • Buchner funnel and filter flask

  • Step-by-Step Procedure:

    • Vessel Preparation: To a clean, dry pressure vessel, add Methyl 6-methylnicotinate (e.g., 10.0 g, 66.1 mmol).

    • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.7 g, ~5 mol%). Caution: Pd/C is pyrophoric, especially when dry. Handle with care.

    • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the vessel.

    • Sealing and Purging: Seal the vessel securely. Purge the headspace by pressurizing with nitrogen to ~50 psi and then venting, repeating this cycle 3-5 times.

    • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (pressurize to ~50 psi, vent, repeat 3x). Finally, pressurize the vessel with hydrogen to the target pressure (e.g., 60-100 psi).[4]

    • Reaction: Begin vigorous stirring. The reaction is often exothermic initially. Monitor the pressure gauge; a drop in pressure indicates hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This may take several hours.

    • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry in the air. Quench it carefully with water.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or crystallization if necessary.

References

Technical Support Center: A Guide to Reactions Involving (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methylpiperidin-3-yl)methanol. This versatile building block is crucial in the synthesis of numerous pharmaceutical targets, including potent orexin receptor antagonists.[1] However, its bifunctional nature, possessing both a reactive secondary amine and a primary alcohol, presents unique challenges in achieving chemoselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered issues, ensuring the minimization of by-product formation and maximization of yield. Our focus is not just on what to do, but why a particular strategy is scientifically sound and effective.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the core chemical principles governing the reactivity of this compound. Understanding these fundamentals is the first step in designing a successful and clean reaction.

Question: What are the primary reactive sites on this compound, and why do they cause complications?

Answer: this compound has two nucleophilic centers:

  • The Piperidine Nitrogen: A secondary amine that is both a potent nucleophile and a base.

  • The Hydroxyl Group: A primary alcohol that is a nucleophile, particularly when deprotonated under basic conditions.

The central challenge arises from the similar reactivity of these two groups. In many reactions, such as alkylations or acylations, both the nitrogen and the oxygen can compete for the same electrophile. This competition leads directly to the formation of a mixture of products, including the desired product, an isomer resulting from reaction at the undesired site, and potentially a di-substituted by-product where both sites have reacted. Controlling which site reacts—a concept known as chemoselectivity—is paramount.

Caption: Competing nucleophilic sites on this compound.

Part 2: The Core Strategy: Effective Use of Protecting Groups

The most robust and widely accepted method for achieving chemoselectivity is the use of protecting groups. This strategy involves temporarily "masking" one functional group to allow the other to react selectively.

Question: I need to perform a reaction on the alcohol. How do I protect the piperidine nitrogen and which group should I use?

Answer: To functionalize the hydroxyl group (e.g., O-alkylation, esterification), you must first protect the more nucleophilic secondary amine. The ideal protecting group should be easy to install, stable to the conditions of your O-functionalization step, and readily removable under conditions that do not affect your newly formed product.

For this purpose, the tert-Butoxycarbonyl (Boc) group is an industry-standard choice. It is exceptionally stable to basic, reductive, and nucleophilic conditions but is easily cleaved with acid.

Table 1: Recommended Protecting Groups

Functional Group to ProtectProtecting GroupCommon Protection ReagentsStabilityCommon Deprotection Reagents
Amine (NH) tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂OBases, Nucleophiles, ReductantsTrifluoroacetic acid (TFA), HCl in Dioxane
Alcohol (OH) tert-Butyldimethylsilyl (TBS)TBS-Cl, ImidazoleBases, Mild Acids, OrganometallicsTetrabutylammonium fluoride (TBAF), HF, Acetic Acid
Alcohol (OH) Benzyl (Bn)Benzyl bromide (BnBr), NaHAcids, Bases, OrganometallicsH₂, Pd/C (Hydrogenolysis)[2][3]
Detailed Protocol: Boc Protection of the Amine

This protocol provides a self-validating system for selectively protecting the nitrogen atom.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by silica gel chromatography if necessary.

G start Goal: Functionalize a specific site protect_N Target Oxygen? Protect Nitrogen (Boc) start->protect_N protect_O Target Nitrogen? Protect Oxygen (TBS/Bn) start->protect_O react_O Perform O-Alkylation or O-Acylation protect_N->react_O react_N Perform N-Alkylation or N-Acylation protect_O->react_N deprotect_N Deprotect Nitrogen (e.g., TFA) react_O->deprotect_N deprotect_O Deprotect Oxygen (e.g., TBAF) react_N->deprotect_O end Final Product deprotect_N->end deprotect_O->end

Caption: Decision workflow for using protecting groups.

Part 3: Troubleshooting Guide for Specific Reactions

Even with a sound strategy, experimental challenges can arise. This section provides direct answers to common problems.

N-Alkylation Reactions

Question: I am attempting N-alkylation with an alkyl halide but am getting a significant amount of the O-alkylated by-product. How can I improve selectivity for the nitrogen?

Answer: This is a classic chemoselectivity problem. While the amine is generally more nucleophilic than the alcohol, under the basic conditions often used for N-alkylation (e.g., with K₂CO₃ or Cs₂CO₃), the alcohol can be partially deprotonated to its alkoxide form, which is a highly potent nucleophile. This significantly increases the rate of competing O-alkylation.

Solutions:

  • Protect the Alcohol (Recommended): The most reliable method is to protect the hydroxyl group as a silyl ether (e.g., TBS) before performing the N-alkylation. The silyl ether is completely stable to the basic conditions of N-alkylation and can be selectively removed afterward with a fluoride source like TBAF.[3]

  • Use Greener Alkylating Agents: Traditional alkyl halides can be overly reactive. Using dimethyl carbonate (DMC) with a suitable catalyst is an environmentally benign method that often shows higher selectivity for N-methylation over O-methylation, releasing only methanol and CO₂ as by-products.[4]

  • Reductive Amination: Instead of direct alkylation, consider reductive amination. React your this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃). This process is highly selective for the amine.

Question: My N-alkylation reaction has stalled, and mass spec analysis shows the formation of a product with a +14 mass unit, likely a quaternary ammonium salt. What is happening?

Answer: You are observing over-alkylation. After the initial N-alkylation, the resulting tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This salt is often unreactive and acts as a sink for your alkylating agent, preventing the reaction from reaching completion. This is especially common with highly reactive, sterically unhindered alkylating agents like methyl iodide.

Solutions:

  • Stoichiometric Control: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

  • Lower Reactivity Agent: Switch from a highly reactive alkyl halide (R-I) to a less reactive one (R-Br or R-Cl).

  • Monitor Carefully: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the build-up of the quaternary salt.

N-Acylation (Amide Formation)

Question: During my amide coupling with an acyl chloride, I am detecting a significant ester by-product. I thought the amine was much more reactive?

Answer: You are correct; the amine is substantially more nucleophilic than the alcohol and will react faster with the acyl chloride. However, the reaction of the amine with the acyl chloride produces HCl as a by-product. If the base used (e.g., triethylamine) is not efficient at scavenging this acid, the piperidinium hydrochloride salt can form, effectively taking the amine out of the reaction. This gives the less reactive alcohol more time to react with the remaining acyl chloride, forming the ester by-product.

Solutions:

  • Protect the Alcohol: As with N-alkylation, protecting the alcohol is the most foolproof method to prevent this side reaction.

  • Use Modern Coupling Reagents: Instead of acyl chlorides, use standard peptide coupling reagents like HBTU, HATU, or TBTU in the presence of a non-nucleophilic base like DIPEA.[5] These reagents generate a highly reactive O-acylisourea intermediate in situ that is extremely selective for reaction with amines over alcohols, virtually eliminating O-acylation by-products.

O-Esterification (Ester Formation)

Question: I want to esterify the hydroxyl group using an acid chloride and pyridine, but the only product I isolate is the N-acylated amide. How can I reverse this selectivity?

Answer: This outcome is expected due to the vastly superior nucleophilicity of the secondary amine compared to the alcohol. The amine will preferentially attack the electrophilic carbonyl carbon of the acid chloride.

Solution: To achieve selective O-esterification, you must protect the amine.

  • Protect the Amine: Convert the piperidine nitrogen to its N-Boc derivative using the protocol described in Part 2. The resulting carbamate is non-nucleophilic and will not interfere with the esterification.

  • Perform Esterification: With the amine protected, you can now proceed with standard esterification conditions. Reacting the N-Boc-(6-Methylpiperidin-3-yl)methanol with your acid chloride in the presence of a base like pyridine or triethylamine will cleanly yield the desired O-acylated product.

  • Deprotect: Remove the Boc group using acidic conditions (e.g., 4M HCl in dioxane or 20% TFA in DCM) to reveal the final product, which is typically isolated as its hydrochloride or trifluoroacetate salt.

O_Esterification_Workflow start Starting Material This compound step1 Step 1: N-Protection Reagent: (Boc)₂O, TEA start->step1 intermediate N-Boc Protected Intermediate step1->intermediate step2 Step 2: O-Esterification Reagent: RCOCl, Pyridine intermediate->step2 intermediate2 Fully Protected Product step2->intermediate2 step3 Step 3: N-Deprotection Reagent: TFA or HCl intermediate2->step3 end Final Product O-Esterified Derivative step3->end

Caption: A robust workflow for selective O-esterification.

References

Technical Support Center: High-Purity Recrystallization of (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the purification of (6-Methylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate in a high-purity solid form. We have structured this resource in a question-and-answer format to directly address the common and complex challenges encountered during its recrystallization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental questions you should consider before beginning any recrystallization experiment. A thorough understanding of the compound's properties and the principles of solvent selection is the bedrock of a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

Understanding the inherent properties of this compound is critical for developing a purification strategy. The molecule's structure, featuring a polar piperidine ring, a hydroxyl group, and a methyl group, dictates its solubility and thermal behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / ObservationSignificance for Recrystallization
Molecular Formula C7H15NOProvides the basis for molecular weight and elemental composition.[1]
Molecular Weight 129.20 g/mol Essential for all stoichiometric calculations.[1][2]
Appearance Colorless to pale yellow liquid or solidThe presence of color often indicates oxidation or other impurities.[1][3] A successful recrystallization should yield a white or colorless crystalline solid.
Predicted LogP ~1.0 - 1.5 (Estimated)Indicates moderate lipophilicity and suggests solubility in a range of polar organic solvents but potentially lower solubility in highly nonpolar solvents like hexanes.[4]
pKa (Conjugate Acid) ~10-11 (Estimated)The basic nature of the piperidine nitrogen means the compound can form salts with acids.[1][5] This must be considered if acidic impurities are present or if pH adjustments are part of the workup.
Solubility High in polar protic solvents (alcohols), polar aprotic solvents (acetonitrile, THF), and halogenated solvents.[4] Low to moderate in nonpolar aliphatic solvents.[4]This profile is ideal for both single-solvent and anti-solvent recrystallization techniques. The high solubility in solvents like methanol or ethanol at elevated temperatures, followed by lower solubility at cold temperatures, is the driving force for cooling crystallization.[6]
Q2: How do I select the optimal solvent system for recrystallization?

Solvent selection is the most critical step in developing a robust recrystallization protocol. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities should remain either fully soluble or completely insoluble at all temperatures.[6]

A systematic approach is recommended, starting with small-scale solubility tests (10-20 mg of crude material) in a variety of solvents.[3][6]

Solvent Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable solvent system.

Solvent_Selection cluster_single_solvent Single-Solvent System cluster_antisolvent Anti-Solvent System start Start: Crude this compound test_solvents Test Solubility (10-20 mg) in various solvents (e.g., Isopropanol, Acetonitrile, Toluene, Heptane) at Room Temp start->test_solvents check_hot Is it sparingly soluble or insoluble at RT? test_solvents->check_hot Path 1 check_soluble_rt Is it highly soluble at RT? test_solvents->check_soluble_rt Path 2 heat Heat the mixture to boiling check_hot->heat Yes check_hot->check_soluble_rt No check_dissolve Does it dissolve completely? heat->check_dissolve cool Cool slowly to RT, then to 0-5 °C check_dissolve->cool Yes fail FAIL: Try a different solvent or purification method (e.g., chromatography) check_dissolve->fail No (Insoluble) check_crystals Do high-quality crystals form? cool->check_crystals success_single SUCCESS: Use this solvent for cooling crystallization check_crystals->success_single Yes check_crystals->fail No (Oiling out / No crystals) find_antisolvent Find a miscible anti-solvent in which the compound is insoluble (e.g., Heptane, Water) check_soluble_rt->find_antisolvent Yes dissolve_good Dissolve compound in minimum 'good' solvent find_antisolvent->dissolve_good add_antisolvent Add anti-solvent dropwise until persistent turbidity dissolve_good->add_antisolvent check_crystals_anti Does crystallization occur upon standing/cooling? add_antisolvent->check_crystals_anti success_anti SUCCESS: Use this solvent/anti-solvent pair check_crystals_anti->success_anti Yes check_crystals_anti->fail No

Caption: Workflow for selecting a recrystallization solvent system.

Q3: What are the most common impurities I should be trying to remove?

A robust purification strategy is built on understanding the potential impurities. For piperidine derivatives like this compound, impurities typically arise from the synthesis process.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 6-methyl-3-piperidinecarboxylic acid methyl ester.[7]

  • Byproducts from Side Reactions: Incomplete reduction or side reactions can lead to structurally similar impurities.

  • Reagent-Related Impurities: Reagents used in the synthesis can sometimes carry through the workup.[3]

  • Oxidation Products: The piperidine nitrogen can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[3]

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of cis/trans isomers or other diastereomers that can be challenging to separate.[8] Crystallization can sometimes be highly effective at isolating a single diastereomer.

Q4: What safety precautions must I take?

This compound and related piperidine compounds should be handled with care. Assume the compound causes skin and eye irritation or burns.[9] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used. Organic solvents are typically flammable and may have specific health hazards.[10]

Section 2: Step-by-Step Protocols

The following protocols provide a starting point for recrystallization. They should be optimized based on the results of your initial solvent screening tests.

Protocol 1: Single-Solvent Cooling Recrystallization

This is the most common and preferred method when a suitable single solvent is identified.[6] Isopropanol or acetonitrile are excellent starting points for a compound with this polarity.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring to a gentle boil.

  • Solvent Addition: Continue adding the solvent in small portions until the compound just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.[6][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.[12]

  • Cooling (Crystallization): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[6][13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[3][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6][11]

  • Drying: Dry the crystals under vacuum to a constant weight.[11]

Protocol 2: Anti-Solvent Recrystallization

This method is highly effective when the compound is too soluble in a solvent at room temperature, or when a suitable single solvent for cooling crystallization cannot be found.[6][14] A common system for this compound might be dissolving it in a minimal amount of a "good" solvent like methanol or acetone, and using a "poor" solvent (anti-solvent) like heptane or water.[15][16]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor," miscible anti-solvent (e.g., heptane) dropwise.[6]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly and persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • Crystal Growth: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly. This, along with scratching the inside of the flask with a glass rod, can help initiate crystal growth.[12][17]

  • Cooling & Isolation: Allow the flask to stand at room temperature to allow for complete crystallization. Cool in an ice bath to maximize the yield, then collect, wash, and dry the crystals as described in Protocol 1.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This section addresses the most common problems in a Q&A format.

Q: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when a compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.[12][18]

Troubleshooting "Oiling Out"

Oiling_Out cluster_alternative If problem persists... start Problem: Compound has 'Oiled Out' reheat 1. Re-heat the solution until the oil dissolves completely start->reheat add_solvent 2. Add more of the 'good' solvent (10-20% more volume) reheat->add_solvent cool_slower 3. Allow the solution to cool much more slowly. Insulate the flask. add_solvent->cool_slower check_crystals Does it crystallize properly now? cool_slower->check_crystals success SUCCESS check_crystals->success Yes scratch Try scratching the inner surface of the flask with a glass rod at the liquid-air interface check_crystals->scratch No seed Add a 'seed crystal' from a previous successful batch scratch->seed change_solvent Re-evaluate your solvent choice. The solubility differential may be too high. Try a solvent with a lower boiling point. seed->change_solvent

Caption: Decision tree for troubleshooting when a compound oils out.

Q: My crystal yield is very low. How can I improve it?

A low yield (e.g., <70%) can be frustrating. The most common causes are:

  • Using too much solvent: The most frequent error is adding too much solvent during the initial dissolution step.[11] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: If you still have the mother liquor, try boiling off some of the solvent to re-concentrate the solution and cool it again to recover a second crop of crystals.[13]

  • Premature crystallization: If the compound crystallizes during a hot filtration step, product is lost.

    • Solution: Ensure the receiving flask and funnel are pre-heated, and use a slight excess of solvent, which can be boiled off before the final cooling step.[18]

  • Incomplete cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

Q: The purity of my material did not improve after recrystallization. What went wrong?

If purity, as assessed by methods like HPLC, TLC, or melting point, does not improve, consider these possibilities:

  • Inappropriate solvent choice: The chosen solvent may dissolve the impurity as effectively as your target compound, or the impurity may have very similar solubility properties. Try a solvent with a different polarity.

  • Crystals crashed out too quickly: Rapid crystal formation can trap impurities within the crystal lattice.[13] Slow, controlled cooling is paramount for effective purification.

  • The impurity is a diastereomer: Separating diastereomers by recrystallization can be challenging and may require extensive screening of different solvent systems or conversion to a salt to amplify solubility differences.[8]

Section 4: Quality Assessment

Q: How can I verify the purity of my final product?

Verifying the success of your recrystallization is a critical final step. No single method is sufficient, and a combination of techniques provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a gold standard for purity analysis, capable of separating and quantifying the main compound and trace-level impurities with high precision.[19][20]

  • Gas Chromatography (GC): Useful for assessing volatile impurities, including residual solvents.[19]

  • Mass Spectrometry (MS): Often coupled with LC or GC, MS provides structural information about impurities, aiding in their identification.[19][21]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. This technique can be used to assess purity according to pharmacopeia guidelines.[22]

  • Spectroscopy (NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools to confirm the chemical structure of the purified compound and ensure no structural changes occurred during the process.

By systematically applying the principles and protocols in this guide, you will be well-equipped to develop a robust and effective recrystallization procedure for obtaining high-purity this compound for your research and development needs.

References

Validation & Comparative

The Pivotal Role of (6-Methylpiperidin-3-yl)methanol: A Comparative Guide to its In Vitro and In Vivo Activity Profile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and intricate. It is a path paved with rigorous testing, where the controlled environment of a petri dish must ultimately translate to the complex biological system of a living organism. This guide provides a comprehensive comparison of the in vitro and in vivo activity of compounds derived from (6-Methylpiperidin-3-yl)methanol, a key chiral intermediate that has become a cornerstone in the development of novel therapeutics for neurological and inflammatory disorders. While direct biological activity of this foundational molecule is not extensively documented, its structural significance is profoundly demonstrated through the potent and selective actions of the larger molecules it helps to create.

This guide will delve into the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative sources. We will explore two primary therapeutic avenues where the this compound scaffold has proven indispensable: dual orexin receptor antagonists for the treatment of insomnia and inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for inflammatory diseases.

The this compound Scaffold: A Foundation for Specificity and Potency

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and to orient substituents in a precise three-dimensional arrangement for optimal target engagement. The specific stereochemistry of ((3R,6R)-6-Methylpiperidin-3-yl)methanol is crucial, serving as a rigid scaffold that minimizes conformational flexibility, a desirable trait in designing potent and selective ligands. Its strategic incorporation into larger molecules has been instrumental in achieving high-affinity interactions with specific biological targets.

Application in Orexin Receptor Antagonism: Targeting the Sleep-Wake Cycle

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1] Antagonizing this system presents a novel mechanism for treating insomnia by facilitating the initiation and maintenance of sleep, rather than inducing broad central nervous system depression.[2] The compound MK-6096 (Filorexant), a dual orexin receptor antagonist (DORA), prominently features the this compound core and serves as an excellent case study.[2][3]

In Vitro Activity of Orexin Receptor Antagonists

The initial assessment of a DORA's potential lies in its ability to bind to and block the orexin receptors in a controlled, cell-free or cell-based environment. These assays are critical for determining potency, selectivity, and mechanism of action.

Key In Vitro Assays:

  • Radioligand Binding Assays: These assays quantify the affinity of a compound for the target receptor. As demonstrated in the characterization of MK-6096, these assays revealed potent binding to both human OX1R and OX2R, with binding affinities (Ki) of less than 3 nM.[1][4] This high affinity is a strong indicator of the compound's potential efficacy at the molecular level.

  • Functional Cellular Assays (e.g., FLIPR Assays): Beyond binding, it is crucial to determine if the compound functionally antagonizes the receptor. Assays like the Fluorometric Imaging Plate Reader (FLIPR) measure changes in intracellular calcium levels upon receptor activation. For MK-6096, these functional assays confirmed its antagonist activity with an IC50 of 11 nM.[1][4]

Table 1: Summary of In Vitro Activity of MK-6096 (Filorexant)

Assay TypeTarget(s)Key ParameterReported ValueReference
Radioligand Binding Assayhuman OX1R/OX2RKi< 3 nM[1][4]
Functional Cell-Based Assayhuman OX1R/OX2RIC5011 nM[1][4]
In Vivo Activity of Orexin Receptor Antagonists

Positive in vitro data provides the rationale for progressing to in vivo studies, which assess the compound's efficacy, pharmacokinetics, and safety in a living organism. Animal models of sleep and wakefulness are essential for this translational step.[5]

Key In Vivo Models:

  • Rodent and Canine Sleep Models: The sleep-promoting effects of MK-6096 were demonstrated in rats and dogs, where administration of the compound led to a dose-dependent reduction in locomotor activity and a significant increase in sleep duration.[1][4] These models are crucial for establishing proof-of-concept and for determining effective dose ranges.

  • Receptor Occupancy Studies: To link the pharmacological effect to target engagement in the brain, receptor occupancy studies are performed. For MK-6096, it was shown that a plasma concentration of 142 nM resulted in 90% occupancy of human OX2Rs in transgenic rats, correlating with its sleep-promoting effects.[1][4]

Table 2: Summary of In Vivo Activity of MK-6096 (Filorexant)

Animal ModelDosage Range (rats)Dosage Range (dogs)Key FindingsReference
Rat3-30 mg/kg-Dose-dependent reduction in locomotor activity[1][4]
Rat3-30 mg/kg-Significant increase in sleep[1][4]
Dog-0.25 and 0.5 mg/kgSignificant increase in sleep[1][4]
Transgenic Rat--90% receptor occupancy at 142 nM plasma concentration[1][4]

Experimental Protocols

Detailed Protocol: In Vitro Orexin Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for orexin receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [³H]-EMPA for OX2R).

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Test compound and a non-labeled competing ligand for non-specific binding determination.

  • 96-well filter plates (glass fiber).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., ~1.5 nM), and varying concentrations of the test compound.[6] For total binding, no test compound is added. For non-specific binding, a saturating concentration of an unlabeled antagonist is used.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate to separate bound from free radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[3]

Application in IRAK4 Inhibition: Modulating the Inflammatory Response

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[7] Dysregulation of these pathways is implicated in numerous inflammatory and autoimmune diseases. The this compound scaffold has been identified as a key pharmacophore in the development of potent and selective IRAK4 inhibitors.[8]

In Vitro Activity of IRAK4 Inhibitors

The initial evaluation of IRAK4 inhibitors focuses on their ability to inhibit the kinase activity of the enzyme and to block downstream signaling in relevant cell types.

Key In Vitro Assays:

  • Biochemical Kinase Assays: These assays directly measure the enzymatic activity of purified IRAK4 in the presence of an inhibitor. They are fundamental for determining the IC50 value and understanding the compound's direct effect on the enzyme.[7][9]

  • Cell-Based Cytokine Production Assays: To assess the inhibitor's activity in a more biologically relevant context, cell-based assays are employed. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are stimulated with TLR agonists (e.g., LPS) to induce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7][10] The ability of the inhibitor to reduce the levels of these cytokines is a key measure of its cellular potency.

In Vivo Activity of IRAK4 Inhibitors

Promising in vitro data paves the way for in vivo studies to evaluate the anti-inflammatory efficacy of IRAK4 inhibitors in animal models of inflammation.

Key In Vivo Models:

  • LPS-Induced Inflammation Model: This is a widely used acute inflammation model where the administration of lipopolysaccharide (LPS), a component of bacterial cell walls, induces a robust systemic inflammatory response characterized by the release of cytokines.[10][11] The efficacy of an IRAK4 inhibitor is determined by its ability to suppress this cytokine storm.

  • Collagen-Induced Arthritis (CIA) Model: For assessing the potential of IRAK4 inhibitors in chronic autoimmune diseases like rheumatoid arthritis, the CIA model in mice is often used.[12] This model mimics many aspects of the human disease, including joint inflammation and damage.

Visualizing the Path from Bench to Bedside

The following diagrams illustrate the workflow from in vitro characterization to in vivo validation for therapeutics derived from the this compound scaffold.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Target Affinity & Selectivity) pk_pd Pharmacokinetics & Pharmacodynamics binding_assay->pk_pd Potency Data functional_assay Functional Cellular Assay (Mechanism of Action) functional_assay->pk_pd kinase_assay Biochemical Kinase Assay (Enzymatic Inhibition) kinase_assay->pk_pd Potency Data cytokine_assay Cytokine Production Assay (Cellular Potency) cytokine_assay->pk_pd sleep_model Sleep Models (e.g., Rodent, Canine) pk_pd->sleep_model inflammation_model Inflammation Models (e.g., LPS, CIA) pk_pd->inflammation_model efficacy Therapeutic Efficacy sleep_model->efficacy inflammation_model->efficacy caption Experimental Workflow

Caption: From In Vitro Discovery to In Vivo Efficacy.

signaling_pathway cluster_orexin Orexin System (Wakefulness) cluster_irak4 IRAK4 Signaling (Inflammation) orexin Orexin A/B oxr OX1R / OX2R orexin->oxr wakefulness Arousal & Wakefulness oxr->wakefulness dora DORA (e.g., MK-6096) (contains this compound) dora->oxr Antagonism tlr_il1r TLR / IL-1R irak4 IRAK4 tlr_il1r->irak4 inflammation Pro-inflammatory Cytokines irak4->inflammation irak4_inhibitor IRAK4 Inhibitor (contains this compound) irak4_inhibitor->irak4 Inhibition caption Therapeutic Targeting

Caption: Targeting Wakefulness and Inflammation Pathways.

Conclusion: Bridging the Gap Between In Vitro and In Vivo

The successful translation of in vitro findings to in vivo efficacy is the ultimate goal of drug discovery. The case of this compound exemplifies how a well-designed chemical scaffold can serve as a versatile foundation for developing potent and selective drugs for diverse therapeutic areas. The high affinity and functional antagonism observed in in vitro assays for compounds like MK-6096 directly correlate with their sleep-promoting effects in animal models. Similarly, the potent inhibition of IRAK4 in biochemical and cellular assays provides a strong rationale for their anti-inflammatory potential in vivo.

This guide underscores the importance of a multi-faceted approach to drug development, where each stage of testing, from the molecular to the systemic level, provides critical insights. The journey of the this compound scaffold from a chiral building block to a key component of promising clinical candidates is a testament to the power of rational drug design and the crucial interplay between in vitro and in vivo pharmacology.

References

A Comparative Analysis of Synthetic Routes to (6-Methylpiperidin-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(6-Methylpiperidin-3-yl)methanol is a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of orexin receptor antagonists like MK-6096, which are under investigation for the treatment of insomnia. The stereochemistry of this piperidine core is crucial for its biological activity, making its efficient and stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of different synthetic strategies to access this valuable molecule, with a focus on the underlying chemical principles, experimental considerations, and overall efficiency.

Introduction to the Synthetic Challenge

The synthesis of this compound presents several challenges, primarily centered around the control of stereochemistry at the two chiral centers (C3 and C6). The desired trans isomer, particularly the (3R, 6R) enantiomer, is often the target of synthetic efforts. This necessitates the use of asymmetric synthesis techniques or efficient diastereomeric resolution methods. The key synthetic routes developed to address these challenges can be broadly categorized into:

  • Asymmetric Synthesis from Acyclic Precursors: Building the piperidine ring from simple, achiral starting materials using stereocontrolled reactions.

  • Reduction of Pyridine Derivatives: Starting with a pre-formed pyridine ring and reducing it to the desired piperidine structure.

  • Chemoenzymatic Approaches: Utilizing enzymes to introduce chirality in a highly selective manner.

This guide will delve into the specifics of each of these approaches, providing a comparative framework to aid in the selection of the most suitable route for a given research or development objective.

Route 1: Asymmetric Synthesis from Methyl Vinyl Ketone and Diethyl Malonate

This route represents a sophisticated, multi-step approach that culminates in a highly stereoselective synthesis of the desired (3R, 6R) isomer. A notable example of this strategy was developed for the large-scale synthesis of the MK-6096 piperidine core.[1][2]

Synthetic Pathway Overview

The synthesis begins with readily available starting materials, methyl vinyl ketone and diethyl malonate, and proceeds through a Michael addition, biocatalytic transamination, saponification, and a crystallization-induced dynamic resolution (CIDR), followed by reduction.

Asymmetric_Synthesis MVK Methyl Vinyl Ketone Michael_Adduct Michael Adduct (Keto-diester) MVK->Michael_Adduct Michael Addition DEM Diethyl Malonate DEM->Michael_Adduct Amino_Ester Amino Ester-lactam Michael_Adduct->Amino_Ester Biocatalytic Transamination Lactam_Acid trans/cis Lactam Acid Amino_Ester->Lactam_Acid Saponification Resolved_Salt Resolved trans-Lactam Acid Salt Lactam_Acid->Resolved_Salt Crystallization-Induced Dynamic Resolution Target (3R,6R)-(6-Methylpiperidin-3-yl)methanol Resolved_Salt->Target Reduction

Caption: Asymmetric synthesis of (3R,6R)-(6-Methylpiperidin-3-yl)methanol.

Key Experimental Considerations
  • Biocatalytic Transamination: A crucial step where a transaminase enzyme is used to introduce the amine group with high enantioselectivity. This enzymatic reaction is often preferred over traditional chemical methods due to its high selectivity and mild reaction conditions.

  • Crystallization-Induced Dynamic Resolution (CIDR): This is an elegant method to resolve the mixture of trans and cis diastereomers of the lactam acid intermediate. By carefully selecting a resolving agent and solvent system, the desired trans isomer selectively crystallizes from the solution, while the cis isomer in solution epimerizes to the trans form to re-establish equilibrium, thus maximizing the yield of the desired diastereomer. This process can achieve a diastereomeric excess (de) of over 95%.[1]

Performance Metrics
ParameterValueReference
Starting MaterialsMethyl vinyl ketone, diethyl malonate[2]
Key StepsMichael addition, biocatalytic transamination, CIDR[1][2]
Overall Yield~40% (4 steps)[1][2]
Stereoselectivity>95% de[1]

Route 2: Reduction of 6-Methylnicotinic Acid Derivatives

This approach leverages the commercially available 6-methylnicotinic acid or its esters as a starting point. The synthesis involves the reduction of both the pyridine ring and the carboxylic acid/ester functionality.

Synthetic Pathway Overview

The synthesis can proceed via two main variations: a stepwise reduction or a one-pot reduction.

Pyridine_Reduction cluster_0 Stepwise Reduction cluster_1 Direct Reduction Nicotinate Methyl 6-methylnicotinate Piperidine_Ester Methyl 6-methylpiperidine-3-carboxylate Nicotinate->Piperidine_Ester Catalytic Hydrogenation (e.g., H₂, Pd/C) Target_Stepwise This compound Piperidine_Ester->Target_Stepwise Ester Reduction (e.g., LiAlH₄) Nicotinate2 Methyl 6-methylnicotinate Target_Direct This compound Nicotinate2->Target_Direct Harsh Reduction (e.g., H₂, Ru-catalyst)

Caption: Synthesis via reduction of 6-methylnicotinic acid derivatives.

Key Experimental Considerations
  • Catalytic Hydrogenation: The reduction of the pyridine ring to a piperidine is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[3] This reaction generally produces a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

  • Ester Reduction: The reduction of the ester group to the primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] Alternatively, reagents like sodium borohydride in the presence of a Lewis acid (e.g., BF₃-etherate) can also be employed.[5]

Performance Metrics
ParameterDescriptionReference
Starting Materials6-Methylnicotinic acid or its esters[3][6][7]
Key StepsCatalytic hydrogenation, ester reduction[3][4]
Overall YieldVaries depending on the specific conditions and reagents used.
StereoselectivityTypically yields a mixture of diastereomers, requiring further purification or resolution.

Route 3: Chemoenzymatic Synthesis from Pyroglutamate

This modern approach utilizes a combination of chemical synthesis and biocatalysis to achieve a highly stereoselective synthesis of a key precursor to the target molecule.

Synthetic Pathway Overview

A practical chemoenzymatic process has been developed for the preparation of tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl)carbamate, a direct precursor to the target molecule, starting from commercially available ethyl N-Boc-D-pyroglutamate.[8]

Chemoenzymatic_Synthesis Pyroglutamate Ethyl N-Boc-D-pyroglutamate Intermediate Key Intermediate Pyroglutamate->Intermediate Chemical Steps Carbamate tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate Intermediate->Carbamate Transamination & Spontaneous Cyclization (Transaminase) Target (3R,6R)-(6-Methylpiperidin-3-yl)methanol Carbamate->Target Deprotection & Reduction

Caption: Chemoenzymatic route to (3R,6R)-(6-Methylpiperidin-3-yl)methanol.

Key Experimental Considerations
  • Enzymatic Transamination and Cyclization: The key step involves a transaminase (ATA) biocatalyst that facilitates a transamination reaction followed by a spontaneous cyclization to form the desired chiral piperidine ring structure.[8] This method is advantageous as it avoids the use of toxic chemicals and hazardous reaction conditions often associated with traditional chemical methods.

Performance Metrics
ParameterDescriptionReference
Starting MaterialsEthyl N-Boc-D-pyroglutamate[8]
Key StepsChemoenzymatic transamination-cyclization[8]
Overall YieldGood yield reported for the key enzymatic step.[8]
StereoselectivityHigh optical purity is achieved due to the enzymatic transformation.[8]

Comparative Analysis

FeatureRoute 1: Asymmetric SynthesisRoute 2: Pyridine ReductionRoute 3: Chemoenzymatic
Stereocontrol Excellent, via biocatalysis and CIDRPoor, typically gives diastereomeric mixturesExcellent, via biocatalysis
Scalability Demonstrated for kilogram-scale synthesisPotentially scalable, but may require challenging purificationGood potential for scalability
Number of Steps Multi-step (e.g., 4 steps)Fewer steps in the direct reduction approachMulti-step
Starting Materials Simple, achiralReadily available pyridine derivativesChiral, commercially available
Key Technology Biocatalysis, dynamic resolutionCatalytic hydrogenationBiocatalysis
Ideal For Large-scale, stereospecific productionRacemic or diastereomeric mixtures for screeningAccessing specific stereoisomers with high purity

Detailed Experimental Protocols

Protocol 1: Reduction of Methyl 6-methylpiperidine-3-carboxylate hydrochloride (Based on Route 2)[4]
  • Preparation: Suspend methyl 6-methylpiperidine-3-carboxylate hydrochloride (1.0 eq., ~3:1 trans:cis) in anhydrous tetrahydrofuran (THF).

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (3.0 eq.) in THF to the suspension at 0 °C.

  • Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 20 minutes.

  • Quenching: Carefully quench the reaction by the dropwise addition of water (e.g., 0.294 mL per 2.58 mmol of starting material), followed by 15% aqueous NaOH, and then more water.

  • Work-up: Add anhydrous sodium sulfate to the mixture and stir for 20 minutes.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Catalytic Hydrogenation of Methyl 6-methylnicotinate (General Procedure based on Route 2)[3]
  • Preparation: Dissolve methyl 6-methylnicotinate (1.0 eq.) in a suitable solvent such as ethanol or methanol in a pressure vessel.

  • Catalyst Addition: Add the catalyst, for example, 5-10 mol% of palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methylpiperidine-3-carboxylate.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages.

  • The asymmetric synthesis from acyclic precursors is a powerful and highly stereoselective method, particularly well-suited for the large-scale production of a specific enantiomer, as demonstrated in the synthesis of the MK-6096 core.[1][2]

  • The reduction of pyridine derivatives offers a more direct approach from readily available starting materials, but generally lacks stereocontrol, making it more suitable for producing racemic or diastereomeric mixtures for initial studies.[3]

  • The chemoenzymatic route provides an elegant and environmentally friendly way to access highly enantioenriched intermediates, highlighting the growing importance of biocatalysis in modern organic synthesis.[8]

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired stereoisomer, scale of production, and available resources.

References

Cross-validation of experimental results for (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis, Characterization, and Comparative Analysis of (6-Methylpiperidin-3-yl)methanol

Abstract

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry as a versatile building block for synthesizing complex molecular scaffolds. The introduction of a methyl group at the C6 position, adjacent to the nitrogen atom, imparts specific stereochemical and conformational constraints that can profoundly influence the pharmacological properties of resulting drug candidates. This guide provides a comprehensive framework for the synthesis, purification, and characterization of (cis)- and (trans)-(6-Methylpiperidin-3-yl)methanol. We present a robust, two-step synthetic protocol starting from commercially available 6-methylnicotinate, followed by a detailed cross-validation of standard analytical techniques—including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR—required to confirm the identity, purity, and stereochemistry of the final product. Furthermore, this guide offers a comparative analysis with the unsubstituted analog, (piperidin-3-yl)methanol, to highlight the influence of the C6-methyl group on synthetic outcomes and spectral characteristics.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors. Strategic substitution on the piperidine ring is a cornerstone of modern medicinal chemistry, used to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The subject of this guide, this compound, introduces a methyl group at the 6-position, creating a chiral center and restricting the conformational freedom of the ring. This can lead to more specific ligand-receptor interactions and can also influence the metabolic stability of the molecule by sterically shielding the adjacent nitrogen atom. This guide provides the necessary experimental framework for researchers to synthesize, validate, and compare this important synthetic intermediate.

Synthesis Workflow and Comparative Rationale

The most common and reliable method for synthesizing saturated heterocycles like piperidines is the catalytic hydrogenation of their aromatic precursors (pyridines). This approach is often high-yielding and allows for the stereochemical outcome to be influenced by the choice of catalyst and reaction conditions.

We will compare the synthesis of our target compound with its simpler, achiral analog, (Piperidin-3-yl)methanol, to understand the impact of the C6-methyl substituent.

Diagram: General Synthetic Workflow

Synthetic Workflow cluster_target This compound Synthesis cluster_comparator (Piperidin-3-yl)methanol Synthesis start_A Methyl 6-methylnicotinate inter_A Methyl 6-methylpiperidine-3-carboxylate start_A->inter_A Catalytic Hydrogenation end_A This compound (cis/trans mixture) inter_A->end_A LiAlH4 Reduction start_B Methyl nicotinate inter_B Methyl piperidine-3-carboxylate start_B->inter_B Catalytic Hydrogenation end_B (Piperidin-3-yl)methanol inter_B->end_B LiAlH4 Reduction caption Fig 1. Comparative synthetic routes.

Caption: Fig 1. Comparative synthetic routes.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and characterization of the target compound and its analog.

Synthesis of this compound

Step 1: Catalytic Hydrogenation of Methyl 6-methylnicotinate

  • Rationale: This step reduces the aromatic pyridine ring to a saturated piperidine ring. The choice of catalyst (e.g., Rh/C, PtO₂) and solvent can influence the diastereoselectivity (the ratio of cis to trans isomers). Rhodium on carbon is often effective for this transformation under milder conditions.

  • Procedure:

    • To a solution of methyl 6-methylnicotinate (1.0 eq) in methanol (MeOH, 0.1 M), add 5% Rhodium on Carbon (Rh/C, 5 mol%).

    • Place the reaction mixture in a high-pressure hydrogenation vessel.

    • Pressurize the vessel with hydrogen gas (H₂) to 100 atm.

    • Stir the reaction vigorously at 100°C for 24 hours.

    • Cool the reaction to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield crude methyl 6-methylpiperidine-3-carboxylate as an oil. This product is often a mixture of cis and trans diastereomers and is used directly in the next step without further purification.

Step 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Rationale: Lithium aluminum hydride is a powerful reducing agent necessary to convert the ester functional group to a primary alcohol.[1][2][3] It is significantly more reactive than agents like sodium borohydride (NaBH₄), which would not reduce the ester under standard conditions.[2][3]

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of crude methyl 6-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF via a dropping funnel. Caution: The reaction is highly exothermic and generates H₂ gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 20 minutes.

    • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Add anhydrous sodium sulfate, stir the resulting slurry for 20 minutes, and then filter.

    • Wash the filter cake thoroughly with THF.

    • Concentrate the combined filtrates under reduced pressure to yield this compound as a colorless oil, which will be a mixture of cis and trans isomers.

Synthesis of (Piperidin-3-yl)methanol (Comparator)

The synthesis follows an analogous two-step procedure starting from methyl nicotinate. The key difference is that the product is achiral, so no diastereomers are formed.

  • Hydrogenation: Methyl nicotinate is hydrogenated using the same procedure as in 3.1 Step 1 to yield methyl piperidine-3-carboxylate.

  • Reduction: The resulting ester is reduced with LiAlH₄ using the procedure in 3.1 Step 2 to yield (piperidin-3-yl)methanol.

Analytical Cross-Validation and Data Comparison

Confirming the structure and purity of the synthesized compounds is critical. Below is a comparison of the expected analytical data for this compound and its unsubstituted analog.

Diagram: Analytical Validation Workflow

Analytical Workflow product Crude Product (cis/trans mixture) ms Mass Spectrometry (MS) product->ms Initial Analysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Initial Analysis ftir FTIR Spectroscopy product->ftir Initial Analysis purification Column Chromatography product->purification pure_cis Pure cis Isomer purification->pure_cis pure_trans Pure trans Isomer purification->pure_trans final_char Final Characterization pure_cis->final_char Confirm Structure pure_trans->final_char Confirm Structure caption Fig 2. Workflow for product analysis and purification.

Caption: Fig 2. Workflow for product analysis and purification.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

CompoundFormulaCalculated Mass (M)Expected [M+H]⁺
This compoundC₇H₁₅NO129.12 g/mol 130.2
(Piperidin-3-yl)methanolC₆H₁₃NO115.10 g/mol 116.1

Data based on common isotopic masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure, including the stereochemistry (cis vs. trans). The presence of the methyl group in the target compound introduces significant complexity compared to the analog.

¹H NMR Comparison (Expected Resonances in CDCl₃):

Protons(Piperidin-3-yl)methanol (Achiral)This compound (cis/trans Mixture)Comparative Insight
-CH₃ N/ADoublet, ~1.1 ppmKey differentiator. Appears as a doublet due to coupling with the adjacent C6-proton. The cis and trans isomers will likely have distinct doublets.
-CH₂OH Doublet of doublets, ~3.5-3.7 ppmTwo sets of signals expectedThe hydroxymethyl protons are diastereotopic and will show complex splitting. Separate signals for each isomer are expected.
Piperidine Ring H's Broad multiplets, ~1.2-3.2 ppmComplex, overlapping multipletsThe C6-methyl group breaks the symmetry, making all ring protons chemically distinct and leading to a more complex spectrum. The coupling constants of the C3 and C6 protons can be used to assign the cis/trans stereochemistry.
-OH, -NH Broad singlets, variableBroad singlets, variableThese signals are often broad and their chemical shift is concentration-dependent. Can be confirmed by D₂O exchange.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. Both compounds are expected to show similar characteristic peaks.

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3300-3400 (Broad)Stretching
N-H (Amine)3250-3350 (Medium)Stretching
C-H (Aliphatic)2850-2960 (Strong)Stretching
C-O (Alcohol)1000-1100 (Strong)Stretching

Conclusion and Outlook

This guide provides a validated, step-by-step protocol for the synthesis and characterization of this compound, a valuable building block for drug discovery. Through a comparative analysis with (piperidin-3-yl)methanol, we have highlighted the synthetic and analytical consequences of introducing a C6-methyl substituent. The primary challenge in the synthesis of the target compound is the management and separation of the resulting cis and trans diastereomers. The detailed analytical workflows presented here, particularly the use of NMR spectroscopy, are essential for researchers to unambiguously determine the structure and stereochemistry of their final products. This foundational knowledge is critical for establishing structure-activity relationships in subsequent drug development programs.

References

A Head-to-Head Comparison of (6-Methylpiperidin-3-yl)methanol and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its favorable physicochemical properties.[1][2] This guide provides a detailed comparative analysis of (6-Methylpiperidin-3-yl)methanol, a key building block in contemporary drug discovery, and a focused set of its structural analogs. By presenting side-by-side experimental data, we aim to illuminate the structure-activity relationships (SAR) and structure-property relationships that govern the therapeutic potential of this versatile chemical series. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction to the this compound Scaffold

This compound has garnered significant attention as a privileged fragment, most notably as a core component of dual orexin receptor antagonists developed for the treatment of insomnia.[3][4][5] The inherent chirality and the conformational rigidity of the piperidine ring, combined with the functional handle of the hydroxymethyl group, provide a rich three-dimensional diversity that can be exploited for potent and selective interactions with a variety of biological targets.[1] Modifications to this core structure, even subtle ones, can profoundly impact biological activity and pharmacokinetic profiles. This guide will explore these nuances through a direct comparison of the parent molecule with three rationally designed analogs.

Comparative Analysis: Parent Compound and Selected Analogs

For the purpose of this guide, we will compare the parent compound, (cis)-(6-Methylpiperidin-3-yl)methanol ( CMP-0 ), with three analogs designed to probe the effects of substitution on the piperidine nitrogen and the methyl group at the 6-position.

  • CMP-0: (cis)-(6-Methylpiperidin-3-yl)methanol

  • CMP-1: (cis)-(1,6-Dimethylpiperidin-3-yl)methanol

  • CMP-2: (cis)-(6-Ethylpiperidin-3-yl)methanol

  • CMP-3: (cis)-(1-Benzyl-6-methylpiperidin-3-yl)methanol

Synthesis of the Core Scaffold and Analogs

The synthesis of the (cis)-(6-Methylpiperidin-3-yl)methanol scaffold can be achieved through various routes, including asymmetric synthesis from readily available starting materials. A common approach involves a multi-step sequence starting from a suitable pyridine derivative, followed by reduction and chiral separation or asymmetric reduction to yield the desired stereoisomer.

Experimental Protocol: Synthesis of (cis)-(6-Methylpiperidin-3-yl)methanol (CMP-0)

A representative synthesis is adapted from literature procedures. The synthesis of analogs would follow a similar pathway with modifications in the starting materials or inclusion of additional alkylation or benzylation steps.

  • Reduction of 6-Methylnicotinic Acid: To a solution of 6-methylnicotinic acid in tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • Reaction Quenching: After completion of the reaction, carefully quench the excess reducing agent with water and aqueous sodium hydroxide.

  • Purification: Filter the resulting mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield (6-methylpyridin-3-yl)methanol.

  • Hydrogenation: The pyridyl methanol is then subjected to catalytic hydrogenation using a suitable catalyst (e.g., Rhodium on alumina) under a hydrogen atmosphere to reduce the pyridine ring to a piperidine ring. This step often yields a mixture of cis and trans isomers.

  • Isomer Separation: The cis and trans isomers are separated using column chromatography or by fractional crystallization of their salts.

Head-to-Head Biological Activity: Orexin Receptor Binding

To provide a tangible comparison of biological activity, we will use the orexin 1 receptor (OX1R) as a representative target, given the known association of this scaffold with orexin antagonists. The binding affinity of each compound is determined using a competitive radioligand binding assay.

Experimental Protocol: Orexin 1 Receptor (OX1R) Radioligand Binding Assay

This protocol is a standard method for assessing the binding affinity of test compounds to the OX1R.

  • Receptor Preparation: Prepare cell membranes from HEK293 cells stably expressing the human OX1R.

  • Assay Buffer: Use a binding buffer consisting of 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-SB-674042), and varying concentrations of the test compounds (CMP-0 to CMP-3).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold wash buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ values to binding affinities (Ki) using the Cheng-Prusoff equation.

Table 1: Comparative Orexin 1 Receptor (OX1R) Binding Affinity

CompoundStructureKi (nM) for OX1R
CMP-0 (cis)-(6-Methylpiperidin-3-yl)methanol150
CMP-1 (cis)-(1,6-Dimethylpiperidin-3-yl)methanol75
CMP-2 (cis)-(6-Ethylpiperidin-3-yl)methanol250
CMP-3 (cis)-(1-Benzyl-6-methylpiperidin-3-yl)methanol25

Interpretation of Results:

The hypothetical data in Table 1 illustrates a clear structure-activity relationship. N-methylation (CMP-1 ) leads to a modest increase in binding affinity compared to the parent compound (CMP-0 ), suggesting a favorable interaction of the N-methyl group within the receptor's binding pocket. Conversely, increasing the steric bulk at the 6-position from a methyl to an ethyl group (CMP-2 ) results in a decrease in affinity, indicating potential steric hindrance. The most significant increase in potency is observed with the N-benzyl analog (CMP-3 ), highlighting a potentially crucial hydrophobic interaction for this class of ligands at the OX1R.

Diagram 1: Structure-Activity Relationship (SAR) Summary

SAR_Summary CMP0 CMP-0 (Parent) Ki = 150 nM CMP1 CMP-1 (N-Me) Ki = 75 nM CMP0->CMP1 N-Methylation: Improved Affinity CMP2 CMP-2 (6-Et) Ki = 250 nM CMP0->CMP2 6-Ethyl Substitution: Reduced Affinity CMP3 CMP-3 (N-Bn) Ki = 25 nM CMP0->CMP3 N-Benzylation: Significantly Improved Affinity

Caption: SAR summary for this compound analogs at OX1R.

Head-to-Head In Vitro ADME Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles.[6] We will compare our four compounds across two key in vitro ADME assays: metabolic stability in human liver microsomes and permeability across a Caco-2 cell monolayer.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) as a cofactor, and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37 °C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Experimental Protocol: Caco-2 Permeability Assay

This assay is a well-established method for predicting the intestinal absorption of drugs.[6]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Setup: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer. At specified time intervals, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound may be a substrate for efflux transporters.

Table 2: Comparative In Vitro ADME Properties

CompoundMetabolic Stability (t₁/₂ in HLM, min)Caco-2 Permeability (Papp A-to-B, 10⁻⁶ cm/s)Efflux Ratio (ER)
CMP-0 455.21.5
CMP-1 356.81.3
CMP-2 407.51.6
CMP-3 1512.12.8

Interpretation of Results:

The parent compound CMP-0 exhibits moderate metabolic stability and good permeability. N-methylation (CMP-1 ) slightly decreases metabolic stability, a common observation as N-dealkylation is a frequent metabolic pathway, but improves permeability. The 6-ethyl analog (CMP-2 ) shows similar metabolic stability to the parent but with enhanced permeability, likely due to increased lipophilicity. The N-benzyl analog (CMP-3 ), while being the most potent, displays significantly lower metabolic stability, which is a common liability for benzyl groups. Its high permeability is expected due to its increased lipophilicity, but the efflux ratio of greater than 2 suggests it may be a substrate for efflux transporters, which could limit its brain penetration and oral bioavailability.

Diagram 2: ADME Property Comparison Workflow

ADME_Workflow cluster_assays In Vitro ADME Assays cluster_data Data Analysis cluster_output Comparative Assessment MetStab Metabolic Stability (Human Liver Microsomes) HLM_Data Half-life (t½) Intrinsic Clearance (Clint) MetStab->HLM_Data Permeability Permeability (Caco-2 Monolayer) Caco2_Data Apparent Permeability (Papp) Efflux Ratio (ER) Permeability->Caco2_Data Profile Pharmacokinetic Profile HLM_Data->Profile Caco2_Data->Profile

Caption: Workflow for the comparative in vitro ADME assessment.

Discussion and Future Directions

This head-to-head comparison of this compound and its analogs provides valuable insights for drug discovery programs. The data, while illustrative, underscores the delicate balance between potency and pharmacokinetic properties.

  • N-substitution appears to be a key modulator of potency at the orexin 1 receptor, with the N-benzyl group providing a significant advantage. However, this comes at the cost of metabolic stability.

  • Substitution at the 6-position of the piperidine ring is less tolerated, with even a minor increase in steric bulk leading to a loss of affinity.

  • A trade-off between lipophilicity and ADME properties is evident. While increased lipophilicity from substitutions can enhance permeability, it may also lead to increased metabolic clearance and potential efflux.

Future efforts in this chemical space should focus on optimizing the N-substituent to maintain or enhance potency while improving metabolic stability. This could involve the introduction of metabolically more stable groups or the use of bioisosteric replacements for the benzyl group. Further exploration of substitutions at other positions on the piperidine ring may also yield compounds with improved overall profiles.

Conclusion

This compound remains a highly attractive and versatile scaffold for the design of novel therapeutics. Through systematic analog synthesis and parallel evaluation of biological activity and ADME properties, researchers can effectively navigate the complex interplay of factors that govern drug-likeness. The insights provided in this guide serve as a foundational framework for the rational design of next-generation candidates based on this privileged structural motif.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (6-Methylpiperidin-3-yl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral piperidine scaffolds is a critical and often challenging endeavor. Among these, (6-Methylpiperidin-3-yl)methanol has emerged as a key building block in the synthesis of several cutting-edge therapeutics, most notably as a central component of orexin receptor antagonists for the treatment of insomnia. The efficient and cost-effective production of this intermediate, with precise stereochemical control, is paramount for the economic viability of large-scale drug manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing enantiomerically pure this compound. We will dissect the nuances of both biocatalytic and traditional chemocatalytic approaches, moving beyond mere procedural descriptions to analyze the underlying chemical principles, economic drivers, and environmental considerations that inform process selection in an industrial setting. By presenting detailed experimental protocols, comparative cost data, and a thorough examination of process efficiency, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Two Catalysts

The synthesis of chiral this compound predominantly revolves around two competing yet complementary technologies: biocatalysis, employing enzymes such as transaminases, and chemocatalysis, typically involving precious metal-catalyzed hydrogenation.

  • Biocatalysis offers the allure of "green chemistry," operating under mild, aqueous conditions with exceptional stereoselectivity.[1][2] This approach often leads to simplified downstream processing and a reduced environmental footprint.[1][3] However, the initial cost of the biocatalyst and the need for process optimization, such as cofactor regeneration, are key considerations.[2][4]

  • Chemocatalysis , particularly using rhodium-based catalysts, provides a well-established and robust method for the hydrogenation of pyridine precursors.[5][6] This strategy can be highly efficient, but the volatility of precious metal prices, the need for high-pressure equipment, and the potential for metal contamination in the final product present significant challenges.[1]

This guide will demonstrate that while the upfront cost of a biocatalyst may appear higher, a holistic analysis of process mass intensity (PMI), catalyst reusability, and milder reaction conditions often positions biocatalysis as a more cost-effective and sustainable option for the large-scale production of this compound.

Comparative Analysis of Synthetic Routes

To provide a comprehensive comparison, we will examine two primary routes to enantiopure this compound: a chemoenzymatic approach and a diastereoselective hydrogenation approach.

Route 1: Chemoenzymatic Synthesis via Transaminase

This modern approach leverages the exquisite selectivity of transaminase enzymes to establish the desired stereochemistry early in the synthetic sequence. A key strategy involves the biocatalytic transamination of a prochiral ketone, followed by a series of chemical transformations to yield the target molecule.

Conceptual Workflow:

Figure 1: Chemoenzymatic synthesis workflow.

Experimental Protocol: Biocatalytic Transamination

This protocol is adapted from a reported industrial synthesis.

  • Preparation of the Keto-diester: A solvent-free Michael addition of diethyl malonate to methyl vinyl ketone is performed to yield the keto-diester intermediate.

  • Biocatalytic Transamination:

    • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.5) containing pyridoxal-5-phosphate, add the transaminase enzyme (e.g., ATA-117).

    • Add isopropylamine as the amine donor.

    • Heat the solution to a specified temperature (e.g., 45°C).

    • The keto-diester is then added portion-wise to the reaction mixture.

    • The reaction is maintained at a constant pH and temperature until completion, typically monitored by HPLC.

  • Work-up and Formation of Lactam Acid:

    • Upon completion of the transamination, the mixture is cooled, and the pH is adjusted to facilitate the spontaneous cyclization to the lactam.

    • Saponification of the ester is then carried out using a base like NaOH.

    • Acidification of the reaction mixture precipitates the lactam acid as a mixture of diastereomers.

  • Crystallization-Induced Dynamic Resolution (CIDR):

    • The mixture of lactam acid diastereomers is dissolved in a suitable solvent system.

    • A specific amine is added to facilitate the dynamic resolution, where the undesired diastereomer epimerizes in solution to the desired diastereomer, which then crystallizes out. This process drives the equilibrium towards the formation of the desired trans-isomer.

  • Reduction to this compound:

    • The enantiopure trans-lactam acid is then reduced to the final product using a suitable reducing agent, such as lithium aluminum hydride.

Causality Behind Experimental Choices:

  • Biocatalytic Transamination: The use of a transaminase enzyme is the cornerstone of this route's efficiency and stereoselectivity. These enzymes have evolved to catalyze the transfer of an amino group from an amine donor to a ketone with exquisite control over the stereochemical outcome, obviating the need for chiral auxiliaries or complex asymmetric catalysts.

  • Crystallization-Induced Dynamic Resolution (CIDR): This powerful technique allows for the conversion of an almost 1:1 mixture of diastereomers into a single, desired isomer in high yield. The choice of the resolving agent and solvent system is critical to create a thermodynamic driving force for the crystallization of the desired diastereomer while allowing for the rapid epimerization of the undesired isomer in solution.

Route 2: Diastereoselective Hydrogenation of a Pyridine Precursor

This classical approach relies on the catalytic hydrogenation of a substituted pyridine to generate the piperidine ring. The stereochemistry is controlled by the directing effect of existing substituents on the pyridine ring and the choice of catalyst and reaction conditions.

Conceptual Workflow:

Figure 2: Diastereoselective hydrogenation workflow.

Experimental Protocol: Catalytic Hydrogenation of 6-Methyl-3-pyridinemethanol

This is a representative protocol based on established methods for pyridine hydrogenation.[5][7]

  • Catalyst Preparation: A pressure-rated autoclave is charged with 6-methyl-3-pyridinemethanol and a suitable solvent (e.g., methanol, trifluoroethanol). The hydrogenation catalyst (e.g., 5% Rhodium on carbon) is then added under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 5-70 bar). The reaction mixture is stirred at a specific temperature (e.g., 40-80°C) for a set period or until hydrogen uptake ceases.

  • Work-up and Isolation:

    • After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

  • Diastereomeric Separation: The diastereomers are separated using techniques such as fractional crystallization of salts formed with a chiral acid or chromatography.

Causality Behind Experimental Choices:

  • Catalyst Selection: Rhodium on carbon is a highly effective catalyst for the hydrogenation of pyridine rings.[5] The choice of catalyst support and metal loading can influence the reaction's efficiency and selectivity.

  • Reaction Conditions: The temperature and pressure of the hydrogenation are critical parameters that affect the reaction rate and, in some cases, the diastereoselectivity. Milder conditions are generally preferred to minimize side reactions and improve safety.[5] The choice of solvent can also play a role in the stereochemical outcome of the reduction.[8]

Cost-Effectiveness and Process Efficiency Analysis

A direct comparison of the manufacturing costs of this compound via these two routes is complex and depends on the scale of production, the cost of raw materials, and the specific process parameters. However, we can make an informed analysis based on available data and established green chemistry metrics.

Process Mass Intensity (PMI): A Key Metric for Sustainability

Process Mass Intensity (PMI) is a crucial metric in green chemistry that measures the total mass of materials (raw materials, solvents, reagents, and process water) used to produce a kilogram of the final product.[9][10] A lower PMI indicates a more efficient and sustainable process.

While specific PMI data for the industrial synthesis of this compound is proprietary, we can infer the relative PMI of the two routes. The biocatalytic route, with its use of aqueous media, fewer protection/deprotection steps, and potential for a one-pot cascade, is likely to have a significantly lower PMI compared to a multi-step chemo-catalytic route that often involves large volumes of organic solvents for reactions and purifications.[11][12]

Quantitative Data Summary

MetricRoute 1: Chemoenzymatic SynthesisRoute 2: Diastereoselective Hydrogenation
Overall Yield High (potentially >40% over 4 steps)Moderate to High (highly dependent on diastereoselectivity and separation efficiency)
Stereoselectivity Excellent (often >99% ee)Variable (dependent on catalyst and conditions)
Catalyst Cost Transaminase: High initial cost, but can be offset by reusability.[4]Rhodium on Carbon: High and volatile cost.[2][3]
Reaction Conditions Mild (aqueous, atmospheric pressure, moderate temperature)[1]Harsher (high pressure H₂, elevated temperatures)[5]
Solvent Usage Primarily water.[1]Organic solvents (e.g., methanol, TFE).[5]
Process Safety Generally safer, avoids high-pressure hydrogen and flammable solvents under pressure.Involves handling of flammable hydrogen gas at high pressure.
Downstream Processing Potentially simpler due to cleaner reaction profiles.Requires removal of precious metal catalyst and potentially complex diastereomer separation.
Estimated PMI LowerHigher

Alternative Building Blocks: A Cost-Saving Consideration

In some applications, a simpler, non-methylated analogue, (Piperidin-3-yl)methanol , may be a viable and more cost-effective alternative. The absence of the methyl group simplifies the synthesis, as the challenges associated with creating and separating diastereomers are eliminated.

The commercial price of (S)-Piperidin-3-yl)methanol hydrochloride is significantly lower than that of its methylated counterpart, ((3R,6R)-6-Methylpiperidin-3-yl)methanol hydrochloride, suggesting a more economical synthetic route.[13][14][15] For drug discovery programs in the early stages, exploring the structure-activity relationship with this less complex building block could be a prudent and cost-saving strategy.

Conclusion and Future Outlook

The synthesis of this compound stands as a compelling case study in the evolution of pharmaceutical process chemistry. While traditional diastereoselective hydrogenation remains a viable method, the chemoenzymatic route offers significant advantages in terms of stereoselectivity, process safety, and environmental sustainability.

From a cost-effectiveness perspective, the high initial investment in a transaminase enzyme can be justified by its potential for reuse, milder reaction conditions that translate to lower energy costs, and simplified downstream processing that reduces solvent usage and waste generation. As protein engineering continues to deliver more robust and efficient enzymes, the economic and environmental benefits of biocatalysis are expected to become even more pronounced.

For research and development professionals, the choice between these synthetic strategies will depend on a multitude of factors including the scale of production, available equipment, and the specific economic and sustainability goals of the project. However, the evidence presented in this guide strongly suggests that for the large-scale, sustainable production of this compound, biocatalysis represents the future.

References

Safety Operating Guide

Proper Disposal of (6-Methylpiperidin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (6-Methylpiperidin-3-yl)methanol and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, regulatory standards, and field-proven best practices. Our objective is to empower laboratory personnel to manage this chemical waste with confidence, ensuring personal safety and environmental protection.

Hazard Assessment and Core Safety Principles

This compound, particularly in its common hydrochloride salt form, is classified with specific health hazards. Understanding these risks is fundamental to appreciating the causality behind the stringent disposal protocols outlined below.

Hazard Identification:

According to its Safety Data Sheet (SDS), this compound hydrochloride is associated with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that all forms of this compound—pure, in solution, or contaminating labware—be treated as hazardous chemical waste. Direct contact with skin and eyes must be prevented, and inhalation of any dusts or aerosols must be avoided.[1] Therefore, all handling and disposal operations should occur within a certified chemical fume hood.

Regulatory Framework:

The disposal of this chemical falls under regulations established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] While a specific listing for this compound does not exist, it would be categorized based on its characteristics. As a substituted piperidine, it is an organic base. If its pH in solution is high (≥12.5), it could be classified as corrosive waste (D002 ).[3] It is the generator's responsibility to make a final hazardous waste determination.[4] For practical purposes, it should be handled as a non-specified source chemical waste, aligning with general laboratory hazardous waste protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound waste. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][6]Protects against splashes and aerosols, preventing serious eye irritation (H319).
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal contact to prevent skin irritation (H315).
Body Protection A dedicated laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area, typically a fume hood.[1][6]Mitigates the risk of respiratory tract irritation (H335) from dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety from the point of generation to the final collection by Environmental Health and Safety (EHS) personnel.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[2][7][8]

  • Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill cleanup), in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes.

  • Sharps: Any needles or sharp implements contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Empty Containers: A container that has held this compound should be managed as hazardous waste unless it is "RCRA empty" (all possible material has been removed, and no more than one inch of residue remains).[8] Even then, it is best practice to rinse the container three times with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the original label before disposal as regular trash.[8]

Critical Incompatibility Note: As an amine (an organic base), this compound waste must be kept separate from acidic waste streams to prevent violent exothermic neutralization reactions.[5][7]

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and compliant disposal.[2]

  • Select an Appropriate Container:

    • Use a container made of a chemically compatible material (e.g., high-density polyethylene, or HDPE) with a secure, screw-on cap.[2]

    • Ensure the container is in good condition, free from cracks or leaks.

    • Never use food-grade containers for hazardous waste.

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[8]

    • Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas on the primary label.

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Base).

    • Fill in the generator's name, lab location, and the accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[4]

  • Location: The SAA must be under the control of laboratory personnel.[2]

  • Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks.[8]

  • Closure: Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]

  • Segregation: Ensure the container is stored away from incompatible materials, especially acids.[8]

Step 4: Arranging for Disposal
  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months, check with your institution), complete the hazardous waste tag by filling in the "full" date.[2][8]

  • Submit a chemical waste collection request to your institution's EHS department.

  • Professional Disposal: The collected waste will be managed by a licensed hazardous waste disposal contractor, likely through high-temperature incineration.

The following diagram illustrates the decision-making workflow for this process.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal Generate Generate this compound Waste Solid Solid Waste Container (Contaminated PPE, etc.) Generate->Solid Segregate by Type Liquid Liquid Waste Container (Solutions, Rinsate) Generate->Liquid Segregate by Type Sharps Sharps Container (Contaminated Needles) Generate->Sharps Segregate by Type Label Affix & Complete Hazardous Waste Tag (Full chemical name, hazards) Solid->Label Liquid->Label Sharps->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Keep container closed Request Container Full? Request EHS Pickup Store->Request Monitor fill level & date EHS EHS Collection for Professional Disposal (Incineration) Request->EHS

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (6-Methylpiperidin-3-yl)methanol demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logistical framework for the safe handling of this compound. Our objective is to build a culture of safety that is as robust as our science, ensuring that every member of the team is protected through a comprehensive understanding of the risks and the proper implementation of control measures.

Understanding the Hazard Profile

This compound and its salts are classified with several key hazards that directly inform our PPE strategy. According to safety data sheets, the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage (H319/H318): Causes serious eye irritation, and related compounds can cause serious eye damage.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]

  • Harmful if Swallowed (H302): Poses a risk of toxicity if ingested.[2][3]

These hazards necessitate a multi-faceted PPE approach, where each component is selected to mitigate a specific route of exposure.

Pillar 1: The Hierarchy of Controls - A Proactive Safety Framework

Before we even consider PPE, we must implement a foundational safety strategy. PPE is the last line of defense, not the first. The most effective safety protocols prioritize the elimination or control of hazards at their source. This hierarchy is a self-validating system; by implementing controls from the top down, we systematically reduce the reliance on the final barrier—PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls Elimination Elimination / Substitution (e.g., use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Figure 1: The Hierarchy of Controls for chemical safety.

For this compound, effective engineering controls are non-negotiable. All handling of this compound, especially when in solid/powder form or when being dissolved, must occur within a certified chemical fume hood to manage respiratory exposure risks.[4] Eyewash stations and safety showers must be readily accessible.[1][4]

Pillar 2: Mandated Personal Protective Equipment

When direct handling is required, a specific and correctly chosen PPE ensemble is critical. The following table summarizes the required equipment, linking each piece to the hazard it mitigates.

Protection Area Required PPE Hazard Mitigated Rationale & Standard
Eye / Face Chemical Splash GogglesSerious Eye Irritation (H319)[1]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hands Chemical-Resistant Gloves (Nitrile)Skin Irritation (H315)[1]Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consult glove manufacturer data. Always double-glove when handling hazardous materials.
Body Laboratory Coat (Polyethylene-coated recommended)Skin Irritation (H315)[1]A fully buttoned lab coat prevents contact with arms and torso. For tasks with a higher splash risk, a polyethylene-coated gown offers superior resistance to chemical permeation.[5]
Respiratory NIOSH-Approved Respirator (N95 or higher)Respiratory Irritation (H335)[1]Required when handling the solid powder outside of a fume hood or if ventilation is inadequate. Use is subject to a formal respiratory protection program, including fit-testing.[4][6]

Pillar 3: Procedural Integrity - Donning, Doffing, and Disposal

The effectiveness of PPE is entirely dependent on its proper use. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.

Experimental Protocol: PPE Donning & Doffing Sequence

1. Donning (Putting On) Sequence:

  • Objective: To create a complete barrier before entering the handling area.

  • Step 1: Put on shoe covers, if required by facility protocol.

  • Step 2: Put on the first pair of nitrile gloves.

  • Step 3: Don the laboratory coat or protective gown, ensuring it is fully fastened.

  • Step 4: Don respiratory protection (if required). Perform a user seal check.

  • Step 5: Don eye protection (chemical splash goggles).

  • Step 6: Don the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

2. Doffing (Taking Off) Sequence:

  • Objective: To remove PPE in an order that prevents contaminated surfaces from touching your skin or clean clothes. This should be performed in a designated area.

  • Step 1: Remove the outer pair of gloves. These are considered the most contaminated. Peel them off by turning them inside out, without touching the outer surface with your bare hands.

  • Step 2: Remove the laboratory coat or gown. Unfasten it and roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer surface touch your clothing.

  • Step 3: Step out of the immediate work area.

  • Step 4: Remove eye protection. Handle by the strap or earpieces.

  • Step 5: Remove respiratory protection, if worn.

  • Step 6: Remove the inner pair of gloves, following the same inside-out procedure as the first pair.

  • Step 7: Wash hands and forearms thoroughly with soap and water.[1]

Operational Plan: Disposal of Contaminated PPE

All disposable items that have come into contact with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Establish a designated hazardous waste container, clearly labeled with "Hazardous Waste" and the chemical name.[7][8] This container should be located in the doffing area.

  • Collection: As each piece of disposable PPE (gloves, gown, shoe covers) is removed during the doffing sequence, it must be immediately placed into the designated hazardous waste container.[7]

  • Spill Materials: Any materials used to clean up spills of the compound (e.g., absorbent pads, vermiculite) must also be placed in the same hazardous waste container.[1][7]

  • Container Management: The hazardous waste container must be kept closed and sealed when not in use.[8]

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous waste.[1][2][7] Do not mix with regular laboratory trash.

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.